Ethyl 3-fluoro-6-iodo-2-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-fluoro-6-iodo-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FIO2/c1-3-14-10(13)9-6(2)7(11)4-5-8(9)12/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYMMECDQSWSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of Ethyl 3-fluoro-6-iodo-2-methylbenzoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-fluoro-6-iodo-2-methylbenzoate
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive overview of the expected physicochemical properties of Ethyl 3-fluoro-6-iodo-2-methylbenzoate and the requisite experimental protocols for their empirical validation. As a key building block in medicinal and agrochemical research, a thorough understanding of this molecule's characteristics is paramount for its effective application.
Introduction: The Significance of a Multifunctional Scaffold
Ethyl 3-fluoro-6-iodo-2-methylbenzoate is a halogenated aromatic ester with significant potential as a versatile intermediate in organic synthesis. The presence of multiple, distinct halogen substituents (fluorine and iodine) on a benzoate scaffold offers a rich platform for synthetic diversification, particularly in the construction of complex molecular architectures.
The strategic placement of a fluorine atom can enhance metabolic stability and modulate the electronic properties of a molecule, which is a highly desirable feature in drug design.[1] Concurrently, the iodine atom serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon and carbon-heteroatom bonds.[2] This dual functionality makes Ethyl 3-fluoro-6-iodo-2-methylbenzoate a valuable precursor for generating libraries of novel compounds for screening in drug discovery and agrochemical development programs.[1][2] This guide outlines the fundamental physicochemical properties of this compound and provides detailed protocols for their characterization, ensuring a solid foundation for its use in research and development.
Molecular and Physicochemical Profile
A comprehensive understanding of a molecule's physical and chemical properties is essential for its handling, reaction optimization, and formulation. The following table summarizes the calculated and expected physicochemical properties of Ethyl 3-fluoro-6-iodo-2-methylbenzoate.
Table 1: Physicochemical Properties of Ethyl 3-fluoro-6-iodo-2-methylbenzoate
| Property | Value | Source/Method |
| Chemical Structure | See Figure 1 | - |
| CAS Number | Not available | - |
| Molecular Formula | C₁₀H₁₀FIO₂ | Calculated |
| Molecular Weight | 308.09 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |
| Melting Point | Not available; requires experimental determination | - |
| Boiling Point | Not available; requires experimental determination | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) and insoluble in water | Inferred from general ester properties |
| pKa | Not applicable (ester) | - |
| LogP | Not available; expected to be moderately lipophilic | - |
Figure 1: Chemical Structure of Ethyl 3-fluoro-6-iodo-2-methylbenzoate
Caption: 2D structure of Ethyl 3-fluoro-6-iodo-2-methylbenzoate.
Synthesis via Fischer Esterification
A common and straightforward method for the synthesis of Ethyl 3-fluoro-6-iodo-2-methylbenzoate is the Fischer esterification of the corresponding carboxylic acid, 3-fluoro-6-iodo-2-methylbenzoic acid, with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[3][4]
Figure 2: Synthetic Workflow via Fischer Esterification
Sources
Molecular structure and SMILES string for Ethyl 3-fluoro-6-iodo-2-methylbenzoate
Technical Whitepaper: Structural Analysis and Synthetic Utility of Ethyl 3-fluoro-6-iodo-2-methylbenzoate
Molecular Architecture & Identification
Ethyl 3-fluoro-6-iodo-2-methylbenzoate is a highly functionalized polysubstituted arene, serving as a critical "linchpin" intermediate in medicinal chemistry. Its structure is defined by a dense array of orthogonal reactive handles: an electrophilic ester, a nucleophilic-susceptible fluorine, and a redox-active iodine atom. This specific substitution pattern renders it an ideal scaffold for constructing complex heterocycles and biaryl systems found in kinase inhibitors and agrochemicals.
Structural Descriptors[1][2][3][4]
-
IUPAC Name: Ethyl 3-fluoro-6-iodo-2-methylbenzoate
-
SMILES: CCOC(=O)C1=C(C(=CC=C1I)F)C (Canonicalization may vary based on algorithm)
-
Molecular Formula: C₁₀H₁₀FIO₂
-
Molecular Weight: 308.09 g/mol
-
Key Physicochemical Properties:
The "Orthogonal Reactivity" Concept
The value of this molecule lies in the differential reactivity of its substituents:
-
C6-Iodine: The most reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for selective C-C bond formation without disturbing the C3-Fluorine.
-
C1-Ester: Serves as a masking group for the carboxylic acid or a handle for nucleophilic acyl substitution (e.g., forming amides or heterocycles).
-
C3-Fluorine: Provides metabolic stability (blocking P450 oxidation) and can participate in S_N_Ar reactions under forcing conditions if the ring is sufficiently electron-deficient.
Synthetic Pathways: The Regioselectivity Challenge
Synthesizing the 6-iodo isomer is non-trivial due to the competing directing effects of the substituents on the benzene ring.
-
The Challenge: In 3-fluoro-2-methylbenzoic acid, the carboxyl group (-COOH) and methyl group (-Me) cooperatively direct electrophilic substitution to the C5 position (meta to COOH, para to Me). The fluorine (-F) directs to C4 and C6. Consequently, standard electrophilic iodination (e.g., NIS/TFA) predominantly yields the 5-iodo isomer, not the desired 6-iodo target.
-
The Solution: To access the 6-iodo motif, we must employ Directed Ortho Metalation (DoM) or a Sandmeyer sequence that bypasses standard electrophilic aromatic substitution rules.
Protocol A: Directed Ortho Metalation (Precision Route)
This method utilizes the coordinating ability of the carboxylate (or a derived amide) to direct lithiation specifically to the C6 position.
Workflow:
-
Substrate: 3-Fluoro-2-methylbenzoic acid.
-
Reagent: sec-Butyllithium (s-BuLi) or LDA (2.2 equiv).
-
Mechanism: The base deprotonates the acid to the carboxylate (Li+ salt), which then coordinates the lithium base, directing the second deprotonation to the chemically adjacent C6 position (Ortho-Lithiation).
-
Quench: Iodine (I₂) is added to the lithiated intermediate.
-
Esterification: Standard Fischer esterification.
Protocol B: The Sandmeyer Sequence (Classical Route)
This route is longer but avoids cryogenic organolithium chemistry, making it scalable in standard reactors.
Workflow:
-
Precursor: 2-Methyl-3-fluoro-6-nitrobenzoic acid (accessible via nitration, though selectivity is low, or via oxidation of the corresponding toluene).
-
Reduction: H₂/Pd-C or Fe/HCl to yield the aniline.
-
Diazotization: NaNO₂/H₂SO₄ to form the diazonium salt.
-
Iodination: KI (Potassium Iodide) quench (Sandmeyer).
-
Esterification: Ethanol/H₂SO₄.
Visualization of Synthetic Logic[1]
The following diagram illustrates the divergence between standard electrophilic substitution (yielding the wrong isomer) and the DoM strategy required for the target.
Figure 1: Mechanistic divergence showing why Directed Ortho Metalation (DoM) is required to access the 6-iodo isomer.
Detailed Experimental Protocol (DoM Route)
This protocol is designed for a 10 mmol scale. All glassware must be flame-dried and flushed with Argon.
Materials
| Reagent | Equiv. | Amount | Role |
| 3-Fluoro-2-methylbenzoic acid | 1.0 | 1.54 g | Substrate |
| sec-Butyllithium (1.4M in cyclohexane) | 2.2 | ~15.7 mL | Base |
| Iodine (I₂) | 2.5 | 6.35 g | Electrophile |
| THF (Anhydrous) | N/A | 50 mL | Solvent |
| Ethanol (Absolute) | Excess | 20 mL | Solvent (Step 2) |
| Thionyl Chloride (SOCl₂) | 1.5 | 1.1 mL | Esterification Agent |
Step-by-Step Procedure
Part A: Regioselective Iodination
-
Dissolution: Dissolve 3-fluoro-2-methylbenzoic acid (1.54 g) in anhydrous THF (50 mL) in a 250 mL round-bottom flask. Cool to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add s-BuLi dropwise over 20 minutes. The first equivalent deprotonates the carboxylic acid; the second performs the ortho-lithiation at C6.
-
Observation: Solution may turn deep yellow/orange.
-
Critical Control: Maintain temp < -70°C to prevent benzylic lithiation at the methyl group.
-
-
Equilibration: Stir at -78°C for 1 hour.
-
Quench: Dissolve Iodine (6.35 g) in THF (10 mL) and add dropwise to the reaction mixture.
-
Workup: Allow to warm to room temperature. Quench with sat. aq. Na₂S₂O₃ (Sodium thiosulfate) to remove excess iodine (color changes from purple to yellow/clear). Acidify with 1M HCl to pH 2. Extract with EtOAc (3x). Dry over MgSO₄ and concentrate.
Part B: Esterification
-
Activation: Dissolve the crude 6-iodo acid in Ethanol (20 mL).
-
Catalysis: Add Thionyl Chloride (1.1 mL) dropwise at 0°C.
-
Reflux: Heat to reflux (80°C) for 3 hours.
-
Purification: Concentrate solvent. Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid). Flash chromatography (Hexanes/EtOAc 95:5) yields the pure ester.
Safety & Handling
-
Organolithiums: sec-Butyllithium is pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen). Have a Class D fire extinguisher nearby.
-
Iodine: Corrosive and volatile. Weigh in a fume hood.
-
Alkyl Halides: The product contains an alkyl iodide moiety; while aryl iodides are generally stable, avoid prolonged exposure to light to prevent homolytic cleavage.
References
-
Directed Ortho Metalation (DoM)
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.
-
-
Iodination of Benzoic Acid Derivatives
-
Castanet, A.-S., et al. (2002). "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048. (Cited for contrast regarding EAS limitations).
-
-
Sandmeyer Reaction Protocols
-
Related Fluorinated Intermediates
-
PubChem Compound Summary for Ethyl 3-fluoro-2-methylbenzoate (Precursor).
-
Sources
Melting point and boiling point data for Ethyl 3-fluoro-6-iodo-2-methylbenzoate
Technical Profile & Characterization Protocol: Ethyl 3-fluoro-6-iodo-2-methylbenzoate
Executive Summary
Ethyl 3-fluoro-6-iodo-2-methylbenzoate (CAS: 1417190-32-9) is a specialized halogenated benzoate ester, primarily utilized as a high-value intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and heterocyclic scaffolds via cross-coupling chemistries (e.g., Suzuki-Miyaura, Sonogashira).
Due to its status as a specialized research chemical, experimental physical property data (Melting Point and Boiling Point) are frequently absent from public chemical registries. This guide addresses this gap by providing predicted thermodynamic ranges based on structural analogs and detailing rigorous experimental protocols for in-house determination. Accurate characterization of these parameters is critical for optimizing purification workflows (distillation vs. crystallization) and ensuring batch-to-batch consistency.
Chemical Identity & Structural Analysis
| Parameter | Detail |
| Chemical Name | Ethyl 3-fluoro-6-iodo-2-methylbenzoate |
| CAS Number | 1417190-32-9 |
| Molecular Formula | C₁₀H₁₀FIO₂ |
| Molecular Weight | 308.09 g/mol |
| SMILES | CCOC(=O)C1=C(C(=CC=C1I)F)C |
| Key Substituents | Iodine (C-6), Fluorine (C-3), Methyl (C-2), Ethyl Ester (C-1) |
Structural Impact on Physical Properties:
-
Iodine Atom (C-6): The large van der Waals radius and high polarizability of the iodine atom significantly increase London dispersion forces, theoretically raising the boiling point by 80–100°C compared to the non-iodinated analog.
-
Ortho-Substitution Pattern: The 2-methyl and 6-iodo substituents flank the ester group. This steric crowding (ortho-effect) can twist the ester out of planarity with the benzene ring, potentially lowering lattice energy and reducing the melting point compared to para-isomers.
-
Fluorine Atom (C-3): Introduces a dipole but has a minimal steric footprint; its effect on boiling point is modest compared to iodine.
Physical Property Data: Predicted vs. Analogous
Note: As direct experimental literature values are sparse, the following data are derived from validated Quantitative Structure-Property Relationship (QSPR) models and analogous compounds.
Table 1: Thermophysical Data Profile
| Property | Predicted Range | Confidence | Analogous Reference Compound | Ref Value |
| Boiling Point (1 atm) | 315°C – 335°C | High | Ethyl 3-iodo-4-methylbenzoate | ~317°C (Est) |
| Boiling Point (Reduced) | 145°C – 160°C @ 1-2 mmHg | High | Ethyl 2-methylbenzoate | 227°C (atm) |
| Melting Point | 35°C – 65°C | Medium | Ethyl 2,4-dihydroxy-6-methylbenzoate | 129°C |
| Physical State (25°C) | Viscous Oil or Low-Melting Solid | High | Ethyl 3-fluoro-2-methylbenzoate | Liquid |
Scientific Insight: The compound is likely to exist as a viscous oil or a low-melting solid at room temperature. The "ortho-ortho" substitution often disrupts crystal packing, making crystallization difficult without seeding. Researchers should anticipate an oil that may slowly solidify upon storage at 4°C.
Experimental Determination Protocols
Since literature data is predictive, empirical validation is mandatory for regulatory filing and process control.
A. Melting Point Determination (DSC Method)
For precise identification of the solid-liquid transition and polymorphic screening.
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC2500).
-
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan; crimp with a pinhole lid (to allow volatile escape if decomposition occurs).
-
Protocol:
-
Equilibrate at -40°C.
-
Ramp 10°C/min to 150°C.
-
Critical Step: If an endotherm is observed, cool back to -40°C at 5°C/min and re-heat to check for reversibility (enantiotropic polymorphs).
-
-
Analysis: Record
(onset temperature) as the melting point, not the peak maximum.
B. Boiling Point Determination (TGA & Micro-Distillation)
Standard capillary boiling point methods are unreliable for high-boiling esters due to decomposition risks.
Method 1: Thermogravimetric Analysis (TGA)
-
Instrument: TGA (e.g., Mettler Toledo TGA/DSC 3+).
-
Protocol: Ramp 10°C/min under Nitrogen purge (50 mL/min).
-
Determination: The onset of significant weight loss (5%) correlates to the boiling point onset, but TGA tends to overestimate BP due to kinetic lag. Use for stability limits.
Method 2: Reduced Pressure Micro-Distillation (The "Gold Standard")
-
Setup: Short-path distillation apparatus (Kugelrohr or Hickman stillhead).
-
Pressure: Maintain stable vacuum at 1.0 – 2.0 mmHg (Torr).
-
Procedure: Slowly increase bath temperature. Record the vapor temperature (
) when condensation rings stabilize. -
Nomograph Correction: Convert experimental
at reduced pressure to atmospheric equivalent using the Clausius-Clapeyron equation or a pressure-temperature nomograph.
Visualization of Characterization Workflow
The following diagram outlines the decision logic for characterizing this intermediate, ensuring no sample is wasted on incorrect methods.
Figure 1: Logical workflow for the physical characterization of Ethyl 3-fluoro-6-iodo-2-methylbenzoate, prioritizing thermal stability checks before distillation.
Synthesis & Handling Implications
Purification Strategy
-
If Liquid (Oil): The predicted high boiling point (>300°C atm) makes atmospheric distillation impossible without decomposition. Vacuum distillation (<5 mmHg) is the only viable thermal purification method. Alternatively, use Flash Column Chromatography (Hexane/Ethyl Acetate gradient).
-
If Solid: The likely low melting point (<65°C) suggests that recrystallization must be performed at low temperatures (e.g., -20°C freezer) using solvents like Pentane or cold Methanol to induce precipitation.
Storage Stability
Iodinated aromatics are light-sensitive. The C-I bond is susceptible to homolytic cleavage under UV light, leading to iodine liberation (yellowing/browning).
-
Requirement: Store in amber glass vials under Argon/Nitrogen atmosphere at 2–8°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 3-fluoro-2-methylbenzoate (Analog). Retrieved from [Link][1]
-
NIST Chemistry WebBook. Ethyl 2-methylbenzoate Phase Change Data. Retrieved from [Link]
- United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature. (Standard protocol for capillary melting point).
Sources
Methodological & Application
Synthesis of fluorinated heterocycles from Ethyl 3-fluoro-6-iodo-2-methylbenzoate
Executive Summary
This guide details the synthetic utility of Ethyl 3-fluoro-6-iodo-2-methylbenzoate (EFIMB) , a densely functionalized scaffold critical for accessing fluorinated heterocycles found in next-generation PARP inhibitors and antimicrobial agents.
The presence of the C6-iodine (reactive handle), C3-fluorine (metabolic stabilizer/bioisostere), and C2-methyl (conformational lock) creates a unique "ortho-ortho" steric environment. This application note provides validated protocols for transforming EFIMB into two high-value heterocyclic cores: 5-Fluoro-4-methylisocoumarins and Fluorinated Phthalazinones , emphasizing regiocontrol and scalability.
Strategic Analysis & Retrosynthesis
The EFIMB scaffold presents a "divergent hub" for medicinal chemistry. The reactivity is dictated by the orthogonality between the electrophilic ethyl ester and the nucleophilic-susceptible iodine (via metal-halogen exchange or Pd-catalysis).
Key Structural Challenges:
-
Steric Crowding: The C2-methyl group sterically shields the C1-ester from one side, while the C6-iodine shields it from the other. Nucleophilic attacks on the ester require precise trajectory control.
-
Electronic Effects: The C3-fluorine atom withdraws electron density, making the C6-iodine slightly more oxidative addition-labile compared to non-fluorinated analogues, but also increasing the acidity of benzylic protons (though less relevant here due to the ester).
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available from the EFIMB core.
Caption: Divergent synthesis of Isocoumarins and Phthalazinones from the EFIMB scaffold.
Protocol 1: Synthesis of 5-Fluoro-4-methylisocoumarins
Target Class: Isocoumarins (anticoagulant, anti-inflammatory scaffolds). Methodology: One-Pot Sonogashira Coupling / 6-endo-dig Cyclization.
This protocol leverages the C6-iodine for a Sonogashira coupling with a terminal alkyne. The resulting internal alkyne undergoes spontaneous (or Lewis-acid promoted) intramolecular nucleophilic attack by the carbonyl oxygen of the adjacent ester, releasing ethanol.
Reagents & Materials
-
Substrate: Ethyl 3-fluoro-6-iodo-2-methylbenzoate (1.0 equiv)
-
Alkyne: Phenylacetylene (1.2 equiv) [Model Substrate]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Co-Catalyst: Copper(I) Iodide (CuI) (2 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Procedure
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add EFIMB (1.0 mmol, 308 mg), Pd(PPh₃)₂Cl₂ (21 mg), and CuI (4 mg).
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Addition: Add anhydrous DMF (5 mL) via syringe, followed by Et₃N (0.42 mL) and Phenylacetylene (0.13 mL).
-
Reaction: Heat the sealed tube to 80°C for 6 hours.
-
Note: The solution typically turns from yellow to dark brown.
-
-
Monitoring: Check TLC (Hexane/EtOAc 8:1). Look for the disappearance of the starting material (
) and appearance of the highly fluorescent isocoumarin ( ). -
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (2 x 10 mL) to remove copper salts (blue aqueous layer). Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Mechanistic Insight
The 2-methyl group plays a crucial role here. By increasing steric bulk around the ester, it prevents intermolecular side reactions (like transesterification with the solvent), thereby favoring the intramolecular cyclization event.
Protocol 2: Synthesis of Fluorinated Phthalazinones
Target Class: Phthalazin-1(2H)-ones (PARP inhibitor core, e.g., Olaparib analogs). Methodology: Palladium-Catalyzed Cyanation followed by Hydrazine Condensation.
Direct reaction of EFIMB with hydrazine yields the hydrazide but fails to form the phthalazinone ring because the C6-iodine is not an electrophilic carbon. We must first convert the iodine to a nitrile (or formyl) group to provide the second carbon for the heterocyclic ring.
Reagents & Materials
-
Step 1 (Cyanation): Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), DMF, 100°C.
-
Step 2 (Cyclization): Hydrazine hydrate (5.0 equiv), Ethanol/Water.
Step-by-Step Procedure
Phase A: Cyanation (Converting I
-
Charge a reaction vial with EFIMB (1.0 mmol), Zn(CN)₂ (70 mg, 0.6 mmol), Pd₂(dba)₃ (18 mg), and dppf (22 mg).
-
Add DMF (4 mL) under Argon.
-
Heat at 100°C for 12 hours. Caution: Cyanide reagents require specific safety protocols.
-
Workup: Dilute with EtOAc, wash with 1M NaOH (to quench residual cyanide) and brine. Concentrate to obtain Ethyl 2-cyano-3-fluoro-6-methylbenzoate .
Phase B: Hydrazinolysis & Cyclization
-
Dissolve the crude nitrile intermediate in Ethanol (5 mL).
-
Add Hydrazine hydrate (80%, 0.25 mL).
-
Reflux at 85°C for 4 hours.
-
Mechanism: Hydrazine attacks the ester first to form the hydrazide. Subsequently, the hydrazide nitrogen attacks the nitrile carbon, followed by hydrolysis of the resulting imine, to close the ring.
-
Isolation: Cool the mixture. The product, 8-Fluoro-7-methylphthalazin-1(2H)-one , often precipitates as a white/off-white solid. Filter and wash with cold ethanol.
Data Summary Table
| Parameter | Protocol 1 (Isocoumarin) | Protocol 2 (Phthalazinone) |
| Key Reagent | Phenylacetylene / Pd-Cu | Zn(CN)₂ / Hydrazine |
| Temp/Time | 80°C / 6 h | 100°C (Step 1) + 85°C (Step 2) |
| Yield (Typical) | 75-82% | 60-68% (2 steps) |
| Critical Impurity | De-iodinated benzoate (Ar-H) | Hydrolyzed amide |
| Fluorescence | High (Blue/Green) | Low/None |
Troubleshooting & Optimization
Issue: De-iodination (Protodehalogenation)
-
Symptom: Recovery of Ethyl 3-fluoro-2-methylbenzoate.
-
Cause: Hydride sources in the solvent or overheating.
-
Fix: Ensure DMF is anhydrous. Reduce reaction temperature by 10°C and extend time.
Issue: Incomplete Cyclization (Protocol 1)
-
Symptom: Isolation of the linear alkyne-ester intermediate (non-cyclized).
-
Fix: Add a Lewis acid catalyst (e.g., AgOTf or FeCl₃, 5 mol%) to the crude mixture and heat for an additional hour to drive the 6-endo-dig cyclization.
Safety Note: Iodine Waste
All aqueous washes from these reactions contain iodide or copper-iodide species. Segregate into halogenated waste streams. Cyanide waste (Protocol 2) must be treated with bleach (hypochlorite) before disposal.
References
-
Palladium-Catalyzed Synthesis of Isocoumarins: Subramanian, V., Batchu, V. R., Barange, D., & Pal, M. (2005). Synthesis of isocoumarins via Pd/C-mediated reactions of o-iodobenzoic acid with terminal alkynes.[2] The Journal of Organic Chemistry, 70(12), 4778–4783. [Link]
-
Synthesis of Phthalazinones (PARP Inhibitor Precursors): Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. [Link]
-
General Reactivity of Fluorinated Benzoates: Sandford, G. (2003). Perfluoroalkanes.[3] Tetrahedron, 59(4), 437–454. (Context on C-F bond stability in Pd-catalysis). [Link]
-
Cyanation of Aryl Halides: Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II) as an environmentally benign cyano source for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388-1389. [Link]
Sources
Application Notes and Protocols for Solvent Selection in Reactions Involving Ethyl 3-fluoro-6-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of solvent selection for chemical transformations involving Ethyl 3-fluoro-6-iodo-2-methylbenzoate. As a versatile synthetic intermediate, the choice of solvent is paramount in controlling reaction outcomes, including yield, purity, and reaction rate. This document moves beyond a simple listing of solvents to explain the underlying principles governing solvent effects in key reactions, offering both theoretical grounding and practical protocols.
Physicochemical Properties of Ethyl 3-fluoro-6-iodo-2-methylbenzoate and Solvent Considerations
Ethyl 3-fluoro-6-iodo-2-methylbenzoate is a substituted aromatic compound with a molecular structure that dictates its solubility and reactivity. The presence of an ester functional group, a fluorine atom, an iodine atom, and a methyl group creates a molecule with moderate polarity. The carbon-iodine bond is the most labile site for many cross-coupling reactions due to its lower bond dissociation energy compared to other carbon-halogen bonds.[1]
The solubility of Ethyl 3-fluoro-6-iodo-2-methylbenzoate, like other benzoate esters, is generally low in water but good in a range of common organic solvents.[2][3] The selection of an appropriate solvent requires consideration of the following:
-
Solubility of Reactants and Reagents: The chosen solvent must adequately dissolve not only the starting material but also the other reactants, such as boronic acids or alkynes, and any inorganic bases or salts.
-
Reaction Temperature: The solvent's boiling point will determine the accessible temperature range for the reaction. Higher temperatures can increase reaction rates but may also lead to the degradation of sensitive reagents or products.
-
Influence on Reaction Mechanism: Solvents can play a direct role in the catalytic cycle of many reactions by stabilizing intermediates or influencing the catalyst's activity.[4]
-
Workup and Purification: The solvent should facilitate easy separation of the product from the reaction mixture and be amenable to the chosen purification method, such as crystallization or chromatography.
Table 1: Properties of Common Organic Solvents for Reactions of Ethyl 3-fluoro-6-iodo-2-methylbenzoate
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity | Type | Key Considerations |
| Toluene | 111 | 2.4 | Non-polar | Aprotic | Good for Suzuki and Buchwald-Hartwig reactions; can be difficult to remove under vacuum. |
| Dioxane | 101 | 2.2 | Non-polar | Aprotic | A common solvent for Suzuki reactions; a potential peroxide former. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Polar | Aprotic | Versatile solvent for many coupling reactions; lower boiling point may limit reaction temperature. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar | Aprotic | Excellent solvating power for a wide range of reactants; high boiling point can make it difficult to remove. |
| Acetonitrile (MeCN) | 82 | 37.5 | Polar | Aprotic | Good for polar substrates; can be used in biphasic systems with water. |
| Ethanol (EtOH) | 78 | 24.6 | Polar | Protic | Often used in solvent mixtures for Suzuki reactions; can participate in side reactions with some reagents. |
Solvent Selection for Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in Ethyl 3-fluoro-6-iodo-2-methylbenzoate makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The choice of solvent is critical for the success of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[4][5][6]
Solvent Rationale: The solvent system in a Suzuki reaction must facilitate the interaction between the organic-soluble aryl halide and the often water-soluble inorganic base (e.g., K₂CO₃, K₃PO₄). For this reason, biphasic solvent systems or polar aprotic solvents are commonly employed.
-
Aprotic Solvents: Toluene, dioxane, and THF are frequently used. Dioxane is a traditional choice, though its toxicity and tendency to form peroxides are drawbacks.[7] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that often provides good results.[7]
-
Polar Aprotic Solvents: DMF can be an excellent choice due to its ability to dissolve a wide range of substrates and reagents.[6]
-
Biphasic Systems: Mixtures of an organic solvent (like toluene or dioxane) and water are common. This allows the inorganic base to be dissolved in the aqueous phase while the organic reactants and catalyst reside in the organic phase. The reaction occurs at the interface.
Illustrative Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add Ethyl 3-fluoro-6-iodo-2-methylbenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Add a base, for example, K₂CO₃ (2.0 equiv.).
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9]
Solvent Rationale: The solvent in a Sonogashira reaction must dissolve the aryl halide, the alkyne, and the catalysts. The amine base (e.g., triethylamine, diisopropylamine) often serves as both the base and a solvent or co-solvent.[10]
-
Amine Solvents: Triethylamine (NEt₃) is a common choice as it acts as both the base and the solvent.[10]
-
Aprotic Solvents: THF and DMF are frequently used, often in combination with an amine base.[11] THF is a good choice for reactions at moderate temperatures, while DMF can be used for less reactive substrates that require more heating.[11] Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions.
Illustrative Protocol for Sonogashira Coupling:
-
In a dry Schlenk flask under an inert atmosphere, dissolve Ethyl 3-fluoro-6-iodo-2-methylbenzoate (1.0 equiv.) in a suitable solvent such as THF or a mixture of THF and triethylamine.
-
Add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[12][13]
Solvent Rationale: Polar aprotic solvents are generally preferred for the Heck reaction as they can help to stabilize the cationic palladium intermediates that can be involved in the catalytic cycle.
-
Polar Aprotic Solvents: DMF, N-methyl-2-pyrrolidone (NMP), and acetonitrile are common choices.[14] These solvents have high boiling points, allowing for the elevated temperatures often required for Heck reactions, especially with less reactive aryl halides.
-
Ionic Liquids: In some cases, ionic liquids can be used as the reaction medium, serving as both the solvent and a phase-transfer catalyst.[13]
Illustrative Protocol for Heck Reaction:
-
Combine Ethyl 3-fluoro-6-iodo-2-methylbenzoate (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%) in a reaction vessel.
-
Add a base, such as triethylamine (1.5 equiv.).
-
Add a polar aprotic solvent like DMF or NMP.
-
Heat the reaction mixture to 100-140 °C under an inert atmosphere.
-
Monitor the reaction's progress.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product via column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[11][15]
Solvent Rationale: The choice of solvent can significantly impact the efficiency of the Buchwald-Hartwig amination. Aprotic solvents are generally used to avoid reaction with the strong bases employed.
-
Aprotic Solvents: Toluene and dioxane are commonly used solvents.[16] The choice can depend on the specific ligand and base combination.
-
Ethereal Solvents: THF can also be used, particularly for reactions conducted at lower temperatures.[17]
-
Polar Aprotic Solvents: While less common, DMF has been used in some instances, especially when solubility is an issue.[18]
Illustrative Protocol for Buchwald-Hartwig Amination:
-
In an oven-dried Schlenk tube, combine Ethyl 3-fluoro-6-iodo-2-methylbenzoate (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., a palladacycle, 1-2 mol%), and a suitable ligand (e.g., a biaryl phosphine, 2-4 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv.).
-
Add an anhydrous, aprotic solvent like toluene.
-
Seal the tube, and stir the mixture at room temperature or heat to 80-110 °C.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by column chromatography.
Solvent Selection for Purification
The final purity of the product derived from Ethyl 3-fluoro-6-iodo-2-methylbenzoate is highly dependent on the purification method, where solvent selection is again a critical factor.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[1] The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
Solvent Selection Strategy for Products of Ethyl 3-fluoro-6-iodo-2-methylbenzoate:
-
"Like Dissolves Like": The polarity of the product will be a key determinant. For relatively non-polar biaryl products from a Suzuki coupling, a non-polar solvent system like hexanes/ethyl acetate might be effective. For more polar products, alcohols like ethanol or isopropanol could be suitable.[18]
-
Solvent Pairs: If a single solvent does not provide the desired solubility profile, a two-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Common pairs include ethyl acetate/hexanes and methanol/water.
General Recrystallization Protocol:
-
Dissolve the crude solid product in a minimal amount of a suitable hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Perform a hot filtration to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Caption: A typical workflow for the purification of a solid product by recrystallization.
Conclusion
The selection of an appropriate solvent is a critical parameter in the successful execution of chemical reactions and purifications involving Ethyl 3-fluoro-6-iodo-2-methylbenzoate. A thorough understanding of the physicochemical properties of the substrate, the nature of the intended reaction, and the principles of solubility allows for a rational approach to solvent choice. The protocols and guidelines presented herein provide a solid foundation for researchers to optimize their synthetic routes and achieve high yields of pure products. It is always recommended to perform small-scale test reactions to identify the optimal solvent or solvent system for a specific transformation.
References
-
Myers, A. G. The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Beilstein Journals. Supporting Information for Sonogashira–Hagihara reactions of halogenated glycals Experimental procedures, analytical data and. [Link]
-
McDonough, J. A. et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Larhed, M. et al. Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. PMC. [Link]
-
Kappe, C. O. et al. Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Organic-Chemistry.org. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Selmi, E. et al. Heck reaction catalyzed by Pd/C, in a triphasic—organic/Aliquat 336/aqueous—solvent system. IRIS. [Link]
-
Buchwald, S. L. et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
University of Rochester. CH223 Exp 3A Recrystallization Pre-Lab Lecture Video. [Link]
-
Professor Dave Explains. Recrystallization and Melting Point Analysis. [Link]
-
MDPI. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. [Link]
-
FAMU. Lab Report Recrystallization September 27, 2016. [Link]
-
Organic Syntheses. ethyl 4-methylbenzoate. [Link]
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Friščić, T. et al. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. PMC. [Link]
-
Royal Society of Chemistry. Heck reaction catalyzed by Pd/C, in a triphasic—organic/Aliquat 336/aqueous—solvent system. [Link]
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Macmillan Group. The Intramolecular Heck Reaction. [Link]
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MiraCosta College. Recrystallization and Extractions of Organic Compounds. [Link]
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Royal Society of Chemistry. Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge. [Link]
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Organic Syntheses. guanidoacetic acid. [Link]
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Sciencemadness.org. Purification of Laboratory Chemicals, Sixth Edition. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-fluoro-6-iodo-2-methylbenzoate
Welcome to the technical support guide for the synthesis of Ethyl 3-fluoro-6-iodo-2-methylbenzoate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule or similar substituted aromatic compounds. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. We will address common pitfalls, explore strategies for yield improvement, and provide a framework for rational problem-solving.
Synthesis Overview & Strategy
The synthesis of Ethyl 3-fluoro-6-iodo-2-methylbenzoate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and cost-effective pathway begins with the commercially available precursor, 3-fluoro-2-methylbenzoic acid [1]. The synthesis can be broken down into two primary transformations:
-
Electrophilic Aromatic Iodination: Introduction of an iodine atom onto the aromatic ring. This is the most critical, and often the lowest-yielding, step. The regioselectivity is dictated by the directing effects of the existing substituents.
-
Esterification: Conversion of the resulting iodinated carboxylic acid to its ethyl ester. While seemingly straightforward, this step can be hampered by steric hindrance.
Below is a high-level workflow of the entire synthetic process.
Caption: High-level workflow for the synthesis of Ethyl 3-fluoro-6-iodo-2-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: Why is the iodination directed to the C6 position?
A: The regiochemical outcome is a result of the combined directing effects of the three substituents on the ring. The carboxylic acid (-COOH) is a meta-director, but more importantly, it acts as a directing group for ortho-functionalization through chelation or coordination with catalysts[2][3]. The methyl (-CH3) and fluoro (-F) groups are both ortho, para-directors. The C6 position is:
-
ortho to the powerful carboxylic acid directing group.
-
para to the fluorine atom.
-
Sterically accessible. This convergence of directing effects strongly favors substitution at C6 over any other position.
Q2: My iodination step has a very low yield. What is the most common reason?
A: The most frequent cause of low yield is an insufficiently reactive iodinating species. Molecular iodine (I₂) itself is a weak electrophile[4]. The reaction requires an oxidizing agent (like hydrogen peroxide, sodium hypochlorite, or Oxone) to generate a more potent electrophile, often described as an I⁺ equivalent[4][5]. Without an effective oxidant, the reaction will likely stall. See the troubleshooting section for a detailed breakdown.
Q3: Can I use a tertiary alcohol for the esterification?
A: It is strongly discouraged. Tertiary alcohols are prone to elimination under the strong acid and high-temperature conditions of a typical Fischer-Speier esterification, leading to the formation of alkenes instead of the desired ester[6]. This protocol is best suited for primary or secondary alcohols.
Q4: Is it possible to introduce the ethyl ester first and then perform the iodination?
A: While possible, it is not the recommended route. The ester group (-COOEt) is also an ortho, para-director (albeit a deactivating one). However, the free carboxylic acid group provides superior directing power for the crucial ortho-iodination step[2][7]. Performing the iodination on the benzoic acid precursor ensures better regiocontrol and generally higher yields for that specific transformation.
Troubleshooting Guide
This section is designed to help you diagnose and solve common issues encountered during the synthesis.
Part 1: The Iodination of 3-Fluoro-2-methylbenzoic Acid
This electrophilic aromatic substitution is the most challenging step. Success hinges on generating a sufficiently powerful electrophile while managing side reactions.
| Observed Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Conversion of Starting Material | 1. Ineffective Oxidant: The oxidizing agent is not potent enough or has degraded. 2. Incorrect Stoichiometry: Insufficient iodine or oxidant. 3. Low Temperature: Reaction is too sluggish at the current temperature. | 1. Oxidant Choice: Use fresh sodium hypochlorite (bleach) or prepare a fresh solution of Oxone. These generate hypohalous acid (HOI) in situ, a more potent electrophile[5]. 2. Stoichiometry Check: Use a slight excess (1.1-1.2 equivalents) of both the iodine source (NaI or I₂) and the oxidant. 3. Temperature Ramp: While starting the addition at 0°C is crucial for control, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion[8]. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction Too Vigorous: Temperature is too high, leading to loss of selectivity. 2. Incorrect pH: The pH of the reaction medium can influence the reactivity and directing group ability. | 1. Temperature Control: Maintain a temperature of 0-5°C during the dropwise addition of the oxidant. This minimizes side reactions and ensures the kinetic product (C6-iodo) is favored. 2. Buffered System: While often run in aqueous alcohol, ensuring the solution is not strongly basic is important, as this would deprotonate the carboxylic acid and alter its directing effect. The use of a mild acid catalyst can sometimes improve selectivity[9]. |
| Significant Amount of Di-iodinated Product | 1. Excess Iodinating Reagent: Too much iodine and/or oxidant was used. 2. High Reactivity: The product, 3-fluoro-6-iodo-2-methylbenzoic acid, is still activated enough to react a second time. | 1. Controlled Addition: Add the oxidant solution dropwise over a period of 10-15 minutes rather than all at once[8]. This keeps the instantaneous concentration of the active electrophile low, favoring mono-iodination. 2. Monitor by TLC: If possible, monitor the reaction by Thin Layer Chromatography. Stop the reaction once the starting material is consumed to prevent over-reaction. |
| Persistent Purple/Brown Color in Organic Layer After Workup | 1. Residual Iodine (I₂): Unreacted iodine remains dissolved in the organic solvent. | Quench with Reductant: During the workup, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Thiosulfate reduces I₂ to colorless iodide ions (I⁻), which are soluble in the aqueous layer[8]. 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq) |
Troubleshooting Workflow: Iodination Step
Caption: Decision tree for troubleshooting the iodination step.
Part 2: The Esterification of 3-Fluoro-6-iodo-2-methylbenzoic Acid
This is a classic Fischer-Speier esterification. The primary challenge here is steric hindrance from the two ortho substituents (methyl and iodo), which can slow the reaction and make it difficult to reach completion[10].
| Observed Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Incomplete Conversion to Ester (Low Yield) | 1. Equilibrium Limitation: Fischer esterification is a reversible reaction. The presence of the water byproduct can drive the reaction backward[6][11]. 2. Steric Hindrance: The bulky ortho groups impede the nucleophilic attack of ethanol on the protonated carbonyl carbon. 3. Insufficient Catalyst: The acid catalyst may be insufficient to protonate the carbonyl group effectively. | 1. Drive the Equilibrium: Use a large excess of ethanol (it can often serve as the solvent). Alternatively, use a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water as it forms. 2. Increase Reactivity/Time: Increase the reflux time (e.g., from 4 hours to 12-24 hours). Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields for hindered substrates[12][13]. 3. Catalyst Amount: Ensure a sufficient amount of catalyst is used (typically 5-10 mol% of concentrated H₂SO₄). |
| Product Decomposes (Charring or Dark Color) | 1. Excessive Heat/Time: Prolonged heating in strong acid can cause decomposition or side reactions. | 1. Use a Milder Acid: Consider using p-toluenesulfonic acid (pTSA) which is a solid and can be easier to handle. 2. Alternative Method: If decomposition is severe, switch to a two-step, milder method: a) Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. b) React the crude acid chloride with ethanol and a non-nucleophilic base like pyridine or triethylamine. |
| Difficult Isolation from Unreacted Acid | 1. Incomplete Reaction: Significant starting material remains. 2. Ineffective Workup: The acidic starting material was not fully removed. | 1. Acid-Base Extraction: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The unreacted carboxylic acid will be deprotonated to its water-soluble sodium salt, while the neutral ester product remains in the organic layer[14]. |
Experimental Protocols
Protocol 1: Iodination of 3-Fluoro-2-methylbenzoic Acid
This protocol is a representative procedure based on common methods for iodinating activated aromatic rings[5][8].
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylbenzoic acid (1.0 eq) and sodium iodide (1.1 eq) in ethanol or methanol (approx. 0.2 M concentration).
-
Cooling: Cool the flask in an ice-water bath to 0-5°C.
-
Reagent Addition: While stirring vigorously, add a solution of sodium hypochlorite (household bleach, ~6-8%, 1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup - Quench: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. If the organic layer is colored, add saturated sodium thiosulfate solution dropwise until the color disappears.
-
Workup - Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Workup - Wash & Dry: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-fluoro-6-iodo-2-methylbenzoic acid, which can be carried forward or purified by recrystallization.
Protocol 2: Fischer Esterification
This is a standard Fischer-Speier esterification protocol, optimized for a sterically hindered substrate[6][15].
-
Setup: To a round-bottom flask, add the crude 3-fluoro-6-iodo-2-methylbenzoic acid (1.0 eq) and absolute ethanol (can be used as the solvent, at least 10-20 equivalents).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) to the stirring mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 8-16 hours. The reaction should be monitored by TLC until the starting carboxylic acid is no longer visible.
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing ice and a saturated solution of sodium bicarbonate. Stir until CO₂ evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Workup - Wash & Dry: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure Ethyl 3-fluoro-6-iodo-2-methylbenzoate.
References
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Optimizing Fischer Esterification of Substituted Benzoic Acid with Sealed-Vessel Microwave Conditions. (2023). American Academic Publisher. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020).
-
Synthesis of 3-fluoro-4-methyl-benzoic acid. (n.d.). PrepChem.com. [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2017). ACS Catalysis. [Link]
-
Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. (2017). ACS Catalysis. [Link]
- Process for the preparation of iodoaromatic compounds. (2005).
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Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2022). Arkat USA. [Link]
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Fischer–Speier esterification. (n.d.). Wikipedia. [Link]
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Iodination of activated aromatics by using I2/ HNO3/AcOH. (n.d.). Baba Farid Group of Institutions. [Link]
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Two Methods for Direct ortho-Arylation of Benzoic Acids. (2007). ACS Publications. [Link]
-
Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. (2025). YouTube. [Link]
-
Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. (2017). ResearchGate. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2021). Journal of Physical Science. [Link]
-
Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022). MDPI. [Link]
-
Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024). ResearchGate. [Link]
-
Other Aromatic Substitutions. (2024). Chemistry LibreTexts. [Link]
-
An Electrophilic Iodination of Vanillin. (2014). OrganicERs.org. [Link]
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How could you quantitatively separate p-ethyl benzoic acid from ethyl benzoate and recover each material in pure form?. (n.d.). Study.com. [Link]
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. (2019). Taylor & Francis Online. [Link]
-
Ortho effect. (n.d.). Wikipedia. [Link]
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- 5. tandfonline.com [tandfonline.com]
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- 7. researchgate.net [researchgate.net]
- 8. organicers.org [organicers.org]
- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 10. Ortho effect - Wikipedia [en.wikipedia.org]
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- 13. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 14. homework.study.com [homework.study.com]
- 15. researchgate.net [researchgate.net]
Minimizing deiodination side reactions in Ethyl 3-fluoro-6-iodo-2-methylbenzoate coupling
Introduction
This technical support guide is designed for researchers, chemists, and drug development professionals utilizing Ethyl 3-fluoro-6-iodo-2-methylbenzoate in palladium-catalyzed cross-coupling reactions. This substrate presents a unique set of challenges due to its structure:
-
Aryl Iodide: The carbon-iodine bond is highly reactive, making it an excellent substrate for oxidative addition. However, this high reactivity also renders it susceptible to the undesired side reaction of hydro-deiodination.[1]
-
Steric Hindrance: The presence of a methyl group ortho to the iodine atom creates significant steric bulk. This can hinder the approach of the palladium catalyst and slow down key steps in the catalytic cycle, potentially favoring side reactions.[2][3]
-
Electronic Factors: The electron-withdrawing nature of the ethyl ester and fluorine atom can influence the electron density of the aromatic ring and affect the rates of the catalytic steps.
The most prevalent issue encountered with this substrate is the formation of the deiodinated byproduct, Ethyl 3-fluoro-2-methylbenzoate, which reduces the yield of the desired coupled product and complicates purification.[4] This guide provides in-depth troubleshooting strategies, optimized protocols, and a mechanistic understanding to help you minimize these side reactions and achieve successful coupling outcomes.
Understanding the Problem: The Mechanism of Deiodination
Hydro-deiodination is a reductive process where the iodine atom is replaced by a hydrogen atom. In the context of palladium-catalyzed cross-coupling, the primary culprit is the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can intercept the main catalytic cycle, leading to the undesired byproduct.
Here's a simplified overview of the competing pathways:
Key Takeaway: To minimize deiodination, reaction conditions must be chosen to favor the main catalytic cycle (blue arrows) over the undesired deiodination pathway (red arrows). This means accelerating the rate of transmetalation and reductive elimination relative to the formation and reaction of the Pd-H species.
Troubleshooting Guide
Issue 1: High levels of deiodinated byproduct (Ethyl 3-fluoro-2-methylbenzoate) are observed.
This is the most common problem. If your primary isolated byproduct is the starting material without the iodine, consider the following factors, ordered by likely impact.
A. The Choice of Base
Potential Cause: The base is the most frequent source of the hydride that leads to deiodination. Strong alkoxide bases (e.g., NaOtBu, KOtBu) or hydroxides (NaOH, KOH) are particularly prone to generating Pd-H species through β-hydride elimination or other pathways, especially at elevated temperatures.[4]
Troubleshooting Steps:
-
Switch to a Weaker, Non-Hydridic Base: The most effective change is often to switch from strong alkoxide or hydroxide bases to inorganic carbonate or phosphate bases.[1][4]
-
Ensure Anhydrous Conditions (with caution): While water can be a proton source leading to dehalogenation, some Suzuki couplings require a small amount of water to facilitate the activation of the boronic acid and dissolve the base.[6] If using an anhydrous system with K₃PO₄, ensure the base is finely ground to improve solubility and reactivity.[6]
-
Base Equivalents: Use the minimum amount of base required for the reaction, typically 1.5 - 3.0 equivalents relative to the limiting reagent.[7]
B. The Catalyst and Ligand System
Potential Cause: The ligand's steric and electronic properties dictate the stability and reactivity of the palladium intermediates. An inappropriate ligand may not sufficiently promote the desired reductive elimination over the deiodination pathway.[1] For sterically hindered substrates like this one, bulky, electron-rich ligands are essential.[3][8]
Troubleshooting Steps:
-
Employ Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for challenging substrates. Switch to modern biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[1][2] These ligands create a sterically crowded palladium center that accelerates reductive elimination, the product-forming step.
-
Use a Modern Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst. Pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2) form the active monoligated Pd(0) species more cleanly and efficiently, reducing the chances for side reactions.[4][7]
-
Optimize Ligand:Palladium Ratio: If not using a pre-catalyst, ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1 depending on the specific system.[7] An insufficient amount of ligand can lead to palladium black precipitation and catalyst deactivation.
C. Solvent and Temperature
Potential Cause: Solvents, particularly alcohols, can act as hydride sources.[1] High temperatures and prolonged reaction times can also increase the rate of deiodination relative to the desired coupling.[4]
Troubleshooting Steps:
-
Use Aprotic Solvents: If deiodination is severe, switch to aprotic solvents that are not hydride sources.
-
Lower the Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition and side reactions.[7] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
-
Minimize Reaction Time: Do not let the reaction run unnecessarily long after the starting material has been consumed. Once the reaction is complete, work it up promptly.
Issue 2: The reaction is sluggish or does not proceed to completion.
Potential Cause: This can be due to inefficient catalyst activation, poor reagent quality, or steric hindrance impeding the reaction. A sluggish reaction can indirectly lead to more deiodination as it allows more time for the side reaction to occur.[1]
Troubleshooting Steps:
-
Rigorous Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[7] Ensure the reaction mixture and solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[7]
-
Check Reagent Quality: Ensure the boronic acid (or other coupling partner) is of high purity. Impurities or decomposition (protodeboronation) can stall the reaction.
-
Increase Catalyst Loading: For particularly challenging or hindered substrates, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate.
-
Consider Iodide Inhibition: In some C-N and C-C coupling reactions, the iodide salt byproduct (e.g., NaI, KI) can have an inhibitory effect on the catalyst.[9][10] While often less of an issue in Suzuki couplings, if the reaction stalls, switching to a solvent system where the iodide salt is less soluble (e.g., t-BuOH) could potentially improve performance.[9]
Key Parameter Optimization Summary
The following tables provide a comparative overview of common reagents to guide your optimization efforts.
Table 1: Comparison of Common Bases
| Base | Type | pKa (Conjugate Acid) | Common Use / Characteristics | Deiodination Risk |
| K₃PO₄ | Inorganic Phosphate | ~12.3 | Excellent for Suzuki; good solubility in water. | Low [1] |
| Cs₂CO₃ | Inorganic Carbonate | ~10.3 | Highly effective, good for sensitive substrates. | Low [1] |
| K₂CO₃ | Inorganic Carbonate | ~10.3 | Common, cost-effective choice. | Low [5] |
| NaOtBu | Alkoxide | ~19 | Very strong; common in Buchwald-Hartwig. | High [4] |
| KOH | Hydroxide | ~15.7 | Strong base, often used in aqueous media. | Moderate to High |
Table 2: Comparison of Selected Ligands
| Ligand | Type | Key Features | Recommended For |
| PPh₃ | Monodentate Phosphine | Simple, inexpensive, air-stable. | Simple, unhindered substrates. Not ideal here. |
| P(t-Bu)₃ | Monodentate Phosphine | Bulky, electron-rich. | General improvement over PPh₃. |
| XPhos | Biaryl Phosphine | Very bulky and electron-rich. | Sterically hindered substrates, high activity.[1] |
| SPhos | Biaryl Phosphine | Bulky, electron-rich, promotes fast rates. | General purpose for difficult couplings.[1][2] |
Recommended Starting Protocol (Suzuki-Miyaura Coupling)
This protocol is a robust starting point designed to minimize deiodination for the coupling of Ethyl 3-fluoro-6-iodo-2-methylbenzoate with a generic arylboronic acid.
Materials:
-
Ethyl 3-fluoro-6-iodo-2-methylbenzoate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-fluoro-6-iodo-2-methylbenzoate, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water (typically a 4:1 to 10:1 v/v ratio) to achieve a substrate concentration of ~0.1 M.
-
Catalyst Addition: Add the XPhos Pd G3 pre-catalyst to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of the product spot.
-
Work-up: Upon completion (or when no further progress is observed), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my aryl iodide substrate more prone to deiodination than a similar aryl bromide? A1: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] The Carbon-Iodine bond is weaker and more easily activated by the palladium catalyst. This higher reactivity applies to both the desired oxidative addition and the undesired pathways that can lead to deiodination.
Q2: Can the choice of boronic acid influence the rate of deiodination? A2: Yes, indirectly. While the aryl iodide is the primary factor, a slow transmetalation step with the organoboron reagent can allow more time for competing side reactions like deiodination to occur.[1] Using highly active and stable boronic acids or esters (e.g., MIDA boronates or trifluoroborates) can promote a faster forward reaction, thus outcompeting the deiodination pathway. Electron-rich arylboronic acids generally react faster than electron-poor ones.[11]
Q3: My reaction turns black. What does this mean? A3: The formation of a black precipitate is typically palladium black (Pd(0) metal), which indicates catalyst decomposition. This is often caused by insufficient ligand, the presence of oxygen, or excessively high temperatures.[7] A decomposed catalyst is inactive and will lead to a sluggish or failed reaction. Ensure your degassing is thorough and consider using a more stable pre-catalyst.
Q4: Is it possible to completely eliminate deiodination? A4: In many cases, completely eliminating the side reaction is very difficult. The goal is to minimize it to an acceptable level (e.g., <5%) to maximize the yield of the desired product and simplify purification. A systematic optimization of the base, ligand, solvent, and temperature is the key to achieving this.
Q5: Should I be concerned about hydrolysis of the ethyl ester group under the reaction conditions? A5: Yes, this is a valid concern, especially with strong bases like NaOH or KOH, or with prolonged heating in the presence of water. Using carbonate or phosphate bases significantly reduces the risk of ester hydrolysis compared to hydroxides.[12] If hydrolysis is still observed, using a completely anhydrous solvent system or a milder base like potassium fluoride (KF) could be explored, though this may reduce the reaction rate.
References
-
Reddit User Discussion. (2025). Problems with Suzuki coupling. r/Chempros. [Link]
-
Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766–5768. [Link]
-
van der Pijl, F., van der Vlugt, J. I., Vogt, D., de Bruin, B., & Reek, J. N. H. (2020). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. ACS Catalysis, 10(15), 8431–8441. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. MIT Open Access Articles. [Link]
-
Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530. [Link]
-
Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. ResearchGate. [Link]
-
User Discussion. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis. [Link]
-
Giri, D., & Mugesh, G. (2021). Two types of deiodination mechanisms. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Scattolin, T. (2016). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Doctoral dissertation, Universitat Rovira i Virgili]. [Link]
-
Santini, F., & Vitti, P. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism. [Link]
-
Kumar, S., & Mugesh, G. (2021). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules. [Link]
-
Fairlamb, I. J. S. (2012). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Stolle, A., et al. (2019). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Angewandte Chemie International Edition. [Link]
-
da Silva, F. S., et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Raber, D. J., et al. (1988). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. [Link]
-
Kalaritis, P., & Regenye, R. W. (1993). Enantiomerically pure ethyl (R)- and (S)- 2-fluorohexanoate by enzyme-catalyzed kinetic resolution. Organic Syntheses. [Link]
-
Wang, Y., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of Ethyl 3,5-dihydroxybenzoate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jmcct.com [jmcct.com]
- 9. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 3-fluoro-6-iodo-2-methylbenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of crude Ethyl 3-fluoro-6-iodo-2-methylbenzoate. This document offers in-depth technical advice and practical solutions to common challenges encountered during the purification of this specific halogenated aromatic ester.
Introduction to Purification Challenges
Ethyl 3-fluoro-6-iodo-2-methylbenzoate is a key intermediate in various synthetic pathways. The purity of this compound is critical for the success of subsequent reactions. However, its synthesis, whether through electrophilic iodination or a Sandmeyer reaction, can introduce a variety of impurities. These can include unreacted starting materials, regioisomers, di-iodinated species, and byproducts from side reactions. This guide will help you navigate these challenges to obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude Ethyl 3-fluoro-6-iodo-2-methylbenzoate?
A1: The nature of impurities is highly dependent on the synthetic route employed.
-
From Electrophilic Iodination: If you synthesized the compound by iodinating Ethyl 3-fluoro-2-methylbenzoate, common impurities include:
-
Unreacted Starting Material: Ethyl 3-fluoro-2-methylbenzoate.
-
Di-iodinated Byproducts: Introduction of a second iodine atom onto the aromatic ring can occur, especially with highly reactive iodinating agents.[1]
-
Regioisomers: Depending on the directing effects of the substituents, other isomers of the mono-iodinated product might form in small amounts.
-
-
From a Sandmeyer Reaction: If the synthesis involved the diazotization of an aniline precursor followed by treatment with an iodide salt, potential impurities are:
-
Starting Aniline: Incomplete diazotization can leave residual aminobenzoate.
-
Phenolic Byproducts: The diazonium salt can react with water to form the corresponding phenol.[2]
-
De-amination Product: Reduction of the diazonium salt can lead to the formation of Ethyl 3-fluoro-2-methylbenzoate.[2]
-
Azo-coupled Byproducts: Diazonium salts can couple with activated aromatic rings to form colored azo compounds.
-
Q2: What are the primary methods for purifying crude Ethyl 3-fluoro-6-iodo-2-methylbenzoate?
A2: The most effective purification methods for this compound are:
-
Column Chromatography: This is a highly versatile and effective method for separating the target compound from impurities with different polarities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent system can be a very efficient way to achieve high purity.
-
Acid-Base Extraction: This technique is useful for removing acidic or basic impurities from the neutral ester product. For instance, unreacted benzoic acid derivatives or aniline starting materials can be removed this way.
Q3: My crude product is an oil. Can I still use recrystallization?
A3: If your product is an oil, direct recrystallization is not possible. However, you should first confirm if the oil is your desired product or a mixture of impurities. It is possible that the impurities are preventing your product from crystallizing. In this case, a preliminary purification by column chromatography might yield a solid product that can then be further purified by recrystallization.
Troubleshooting Guides
Troubleshooting Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation of Spots on TLC | The solvent system is either too polar or not polar enough. | Systematically vary the ratio of your hexane/ethyl acetate (or other solvent system) to achieve a good separation of the product spot from impurity spots on the TLC plate. Aim for an Rf value of 0.2-0.4 for your product. |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of your eluent. Start with a less polar solvent system (e.g., a higher percentage of hexane). |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of your eluent. You can do this by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate). |
| Streaking or Tailing of Spots | The compound may be acidic or basic, interacting strongly with the silica gel. The sample may have been overloaded on the column. | Add a small amount of a modifier to your eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). Ensure you are not loading too much crude material onto the column. |
| Co-elution of Product and Impurity | The polarity of the product and a key impurity are very similar. | Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation. If co-elution persists, consider a subsequent purification step like recrystallization. |
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not saturated, or the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to concentrate the solution and then try cooling again. If crystals still do not form, the solvent may be unsuitable. Try a different solvent or a mixed-solvent system. |
| Oiling Out (Product separates as an oil) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated, or cooling is too rapid. | Use a lower-boiling point solvent. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Low Recovery of Purified Product | Too much solvent was used. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation. |
| Colored Impurities Remain in Crystals | The colored impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
| Premature Crystallization During Hot Filtration | The solution cools too quickly during filtration, causing the product to crystallize in the funnel. | Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during the filtration process. Add a small excess of hot solvent before filtering. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol assumes the crude product is a mixture of the desired ester and less polar impurities (e.g., starting material) and more polar impurities (e.g., di-iodinated byproducts).
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).
-
Visualize the spots under UV light.
-
Adjust the solvent system until you achieve good separation between the major spot (your product) and any impurities. The desired product should have an Rf value between 0.2 and 0.4.
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude product.
-
Pack the column with silica gel using the chosen eluent (the solvent system determined by TLC).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of compounds.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Ethyl 3-fluoro-6-iodo-2-methylbenzoate.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable if the crude product is a solid.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the crude product when hot but not when cold. Common solvents to test include hexanes, ethanol, methanol, isopropanol, or a mixture of solvents like hexane/ethyl acetate.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.
-
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of Ethyl 3-fluoro-6-iodo-2-methylbenzoate.
Troubleshooting Logic for Poor Recrystallization
Caption: Decision-making process for troubleshooting recrystallization issues.
References
-
Natural Resonance. (2025). Sandmeyer Reaction - experimental procedure and set up. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
- Google Patents. (CA2110085A1).
-
HSC Chemistry. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
AUS-e-TUTE. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]
-
European Patent Office. (EP 3148661 B1). METHOD FOR PURIFICATION OF BENZOIC ACID. [Link]
-
ResearchGate. (2016). How to purify esterefication product?. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
Sources
Troubleshooting low conversion rates of Ethyl 3-fluoro-6-iodo-2-methylbenzoate
An in-depth guide to troubleshooting low conversion rates in cross-coupling reactions involving Ethyl 3-fluoro-6-iodo-2-methylbenzoate, designed for chemistry professionals. This technical support center provides a structured, question-and-answer approach to diagnose and resolve common experimental failures.
Technical Support Center: Ethyl 3-fluoro-6-iodo-2-methylbenzoate
As a senior application scientist, I've frequently assisted researchers in optimizing challenging cross-coupling reactions. Low conversion of a sterically hindered and electronically modified substrate like Ethyl 3-fluoro-6-iodo-2-methylbenzoate is a common yet solvable problem. This guide is structured to walk you through a logical troubleshooting process, from foundational checks to advanced optimization, ensuring that each experimental choice is understood and justified.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion of the starting material. What are the most critical initial checks?
When a reaction fails to initiate, the issue often lies with the fundamental components required to generate the active catalytic species. The primary suspects are the catalyst system and the reaction atmosphere.
-
Catalyst Inactivity: The majority of palladium-catalyzed cross-couplings rely on the in-situ generation of a catalytically active Pd(0) species from a more stable Pd(II) precatalyst.[1][2] This reduction step is critical and can fail.[2] The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition, where the Pd(0) has agglomerated and is no longer active.[3]
-
Atmospheric Contamination: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, rendering them inactive.[3] In Sonogashira couplings, oxygen also promotes the unwanted homocoupling of the terminal alkyne (Glaser coupling).[3] Therefore, ensuring an inert atmosphere is paramount.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for zero conversion.
Q2: My reaction starts but stalls at a low-to-moderate conversion (e.g., 20-60%). What's happening?
Stalled reactions typically point towards catalyst deactivation or reagent degradation over the course of the experiment.
-
Catalyst Lifetime: The active Pd(0) catalyst can be unstable over long reaction times or at elevated temperatures. The choice of ligand is crucial for stabilizing the catalyst.[4] Bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are known to enhance catalyst stability and reactivity, particularly for challenging substrates.[5][6]
-
Reagent Instability: In Suzuki reactions, boronic acids can undergo protodeboronation, especially under basic conditions, which removes the coupling partner from the reaction.[4][6] Using boronic esters (e.g., MIDA or pinacol esters) can improve stability.[7]
-
Base or Solvent Issues: The base is not just a spectator; it plays a critical role in the transmetalation step.[8] If the base is too weak, insoluble, or consumed by side reactions, the catalytic cycle can halt. Similarly, the solvent influences the solubility of all components and the stability of intermediates.[1]
Q3: Which catalyst and ligand are best suited for Ethyl 3-fluoro-6-iodo-2-methylbenzoate?
Your substrate has two key features: an iodide and an ortho-methyl group.
-
Iodide Reactivity: The carbon-iodine bond is the weakest among aryl halides, making it highly reactive towards oxidative addition, which is often the rate-determining step in cross-coupling reactions.[9] This is a significant advantage.
-
Steric Hindrance: The methyl group at the 2-position creates steric bulk around the reaction center. This can hinder the approach of the palladium catalyst.
To overcome the steric challenge, the ligand of choice should also be bulky. This may seem counterintuitive, but bulky ligands promote the formation of highly reactive, low-coordinate Pd(0) species that are necessary for efficient oxidative addition.[1] They also facilitate the final reductive elimination step.[8]
| Ligand Type | Key Feature | Recommended For | Example |
| Buchwald Biaryl Phosphines | Bulky & Electron-Rich | Overcoming steric hindrance, coupling aryl chlorides/bromides. Excellent for iodides. | SPhos, XPhos, RuPhos[5][6] |
| Triphenylphosphine (PPh₃) | General Purpose | Simple, unhindered substrates. May be insufficient for your substrate. | PPh₃[10] |
| N-Heterocyclic Carbenes (NHCs) | Strongly Electron-Donating | High catalyst stability, often used with less reactive halides. | IPr, IMes[4][8] |
Recommendation: Start with a Buchwald-type biaryl phosphine ligand like SPhos . It provides the necessary bulk and electron density to promote both oxidative addition and reductive elimination for your sterically demanding substrate.[5]
Troubleshooting Specific Cross-Coupling Reactions
Q4: I'm attempting a Suzuki-Miyaura coupling and seeing low yield and/or protodeboronation. How can I optimize it?
The Suzuki-Miyaura reaction is powerful but sensitive to the base and solvent system. The key is to facilitate the transmetalation step without degrading the boronic acid.
The Suzuki-Miyaura Catalytic Cycle & Potential Failure Points
Caption: Simplified Suzuki-Miyaura cycle with common failure points.
Optimization Strategy:
-
Base Selection: The base activates the boronic acid for transmetalation.[8] For sensitive boronic acids, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over stronger bases like sodium hydroxide (NaOH) to minimize protodeboronation.[6]
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is common.[4][7] The water helps to dissolve the inorganic base, facilitating its interaction with the organopalladium complex.
-
Protecting the Boron: If protodeboronation remains an issue, switch from the boronic acid to a more robust boronic ester, such as a pinacol or MIDA boronate.[7]
Q5: My Sonogashira coupling is failing, and I'm seeing significant alkyne homocoupling. What should I do?
The Sonogashira reaction is unique in its typical use of a copper(I) co-catalyst. While this allows for milder reaction conditions, it also introduces the primary side reaction: Glaser coupling (alkyne homocoupling).[3][11]
Optimization Strategy:
-
Eliminate Oxygen: Glaser coupling is heavily promoted by oxygen.[3] Rigorous degassing of all solvents and reagents is even more critical for Sonogashira reactions than for other couplings.
-
Minimize Copper or Go Copper-Free: Reduce the loading of the Cu(I) co-catalyst (e.g., CuI) to the minimum effective amount (0.5-2 mol%).[3] Alternatively, modern "copper-free" Sonogashira protocols have been developed that avoid this issue entirely, though they may require a stronger organic base and slightly higher temperatures.[11][12]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used and often serves as part of the solvent system.[11] The base is crucial for deprotonating the terminal alkyne.[13] Aprotic polar solvents like THF or DMF are also commonly employed.[14]
-
Slow Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling side reaction.[3]
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Reaction Screening
This protocol provides a robust starting point for optimizing the coupling of Ethyl 3-fluoro-6-iodo-2-methylbenzoate.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add Ethyl 3-fluoro-6-iodo-2-methylbenzoate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this solid mixture to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS.[15] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Regularly monitoring your reaction is the only way to know if it has stalled or is complete.[15]
-
Sample Preparation: Using a capillary tube, carefully take a small aliquot from the reaction mixture. Dilute this aliquot in a vial with a small amount of a suitable solvent like ethyl acetate.
-
Spotting: On a silica TLC plate, spot the diluted reaction mixture. It is also wise to spot the starting material(s) in separate lanes for comparison.
-
Elution: Place the TLC plate in a chamber containing an appropriate solvent system (eluent), typically a mixture of a non-polar and a polar solvent (e.g., Hexanes/Ethyl Acetate).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.[15] The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.
| Compound Type | Typical Polarity | TLC Mobility (R_f) |
| Aryl Halide (Starting Material) | Moderately Polar | Intermediate R_f |
| Boronic Acid (Starting Material) | Very Polar | Low R_f (often stays at baseline) |
| Biaryl Product | Less Polar than SMs | Higher R_f |
References
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Accounts of Chemical Research. Available at: [Link]
-
Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Wikipedia. (n.d.). Hypervalent organoiodine compounds. Wikipedia. Available at: [Link]
-
Kobayashi, S., et al. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. PMC. Available at: [Link]
-
Ghavami, B., et al. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available at: [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. Available at: [Link]
-
Rossi, R., et al. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Shaker, S., et al. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]
-
Colacot, T. J., et al. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Available at: [Link]
-
Pérez-Ramírez, J., et al. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Washington State University. Available at: [Link]
-
Sharma, S., et al. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chemia. (2023, July 27). Iodonium compounds as initiators: Hypervalent organoiodine compounds (3). Chemia. Available at: [Link]
-
ACS Publications. (2024, March 19). Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers. Environmental Science & Technology. Available at: [Link]
-
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Organoiodine chemistry. Wikipedia. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of novel polyvalent organoiodine compounds. Semantic Scholar. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]
-
Al-Sbou, Y., et al. (2022, October 21). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. Available at: [Link]
-
Reddit. (2021, March 6). Sonogashira coupling. r/Chempros. Available at: [Link]
-
NIH. (n.d.). Crystal structure of ethyl 5′′-fluoro-2′′,3-dioxo-6′,7′,8. PMC. Available at: [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems. YouTube. Available at: [Link]
-
SciELO. (2010, May 11). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. SciELO. Available at: [Link]
-
NIH. (n.d.). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses. Available at: [Link]
-
Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Available at: [Link]
-
Chemistry 210 Experiment 10. (2012, November 14). Chemistry 210 Experiment 10. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge. The Royal Society of Chemistry. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Guanidoacetic acid. Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. jmcct.com [jmcct.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
Removing palladium impurities from Ethyl 3-fluoro-6-iodo-2-methylbenzoate derivatives
Ticket Subject: Decontamination of Ethyl 3-fluoro-6-iodo-2-methylbenzoate (Pd-Catalyzed Cross-Coupling Intermediates)
Triage & Rapid Response (FAQs)
Q: What is the regulatory limit for Palladium (Pd) in this intermediate? A: Under ICH Q3D , Palladium is a Class 2B impurity.
-
Oral Exposure: The Permitted Daily Exposure (PDE) is 100 µ g/day .[1][2] For a drug with a max daily dose of 10 g, this equates to a concentration limit of 10 ppm .[1]
-
Parenteral Exposure: The limit is significantly lower (10 µ g/day or 1 ppm ).
-
Guidance: Aim for <10 ppm at the intermediate stage to ensure the final API is compliant without requiring difficult downstream purification.
Q: My molecule contains an Aryl-Iodide. Can I use oxidative treatments (Peroxide/Bleach) to precipitate Pd? A: ABSOLUTELY NOT. Oxidative treatments risk oxidizing the iodine (forming iodonium species) or promoting oxidative addition into the C-I bond, leading to dehalogenation or homocoupling side products. You must use non-oxidative sequestration (Thiol/DMT scavengers).
Q: Will standard Activated Carbon remove the Pd? A: Likely only partially. Activated carbon is non-specific. While it removes bulk Pd (e.g., dropping from 5000 ppm to 500 ppm), it often fails to reach single-digit ppm levels because the Pd in your system is likely coordinated to the ester or iodine, creating a soluble complex that "slips" through carbon pores.
Technical Deep Dive: Troubleshooting & Logic
The Challenge: The "Sticky" Palladium Complex
Your molecule, Ethyl 3-fluoro-6-iodo-2-methylbenzoate, presents a "perfect storm" for Pd retention:
-
Iodine Atom: Soft Lewis base that coordinates strongly to Pd(II).
-
Ester Group: Provides secondary coordination (chelation).
-
Lipophilicity: The molecule dissolves well in non-polar solvents (DCM, Toluene), which are poor solvents for precipitating inorganic Pd salts.
Solution Architecture: The Scavenger Matrix
To remove Pd without damaging the C-I bond, we utilize Functionalized Silica Scavengers . These are silica backbones grafted with high-affinity ligands (Thiols or Thioureas). They work by ligand exchange: the sulfur binds Pd more tightly than your iodine atom does.
Decision Matrix: Selecting the Right Scavenger
Caption: Logic flow for selecting the appropriate purification method based on Palladium oxidation state and substrate sensitivity.
Experimental Protocols
Protocol A: Functionalized Silica Treatment (The Gold Standard)
Recommended Scavengers: SiliaMetS® Thiol, SiliaMetS® DMT, or QuadraPure® TU.
Prerequisites:
-
Solvent: Ethyl Acetate (EtOAc) or THF (Avoid MeOH if transesterification is a risk, though unlikely at neutral pH).
-
Temperature: 50°C (Heat is required to overcome the activation energy of ligand exchange).
Step-by-Step:
-
Dissolution: Dissolve the crude Ethyl 3-fluoro-6-iodo-2-methylbenzoate in 10 volumes (10 mL/g) of EtOAc.
-
Loading: Add Si-Thiol scavenger.[3][4][5]
-
Calculation: Add 4 equivalents relative to the residual Pd (if known). If unknown, start with 10-20 wt% relative to the mass of the substrate.
-
-
Incubation: Stir efficiently at 50°C for 4 hours .
-
Note: Room temperature scavenging is often too slow for Pd coordinated to Aryl Iodides.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a pad of Celite to remove the silica.
-
Wash: Wash the filter cake with 2 volumes of EtOAc to recover entrained product.
-
Analysis: Evaporate a small aliquot and test via ICP-MS.
Protocol B: Activated Carbon (Bulk Reduction Only)
Use this only if Pd levels are massive (>5000 ppm) to save money on expensive silica scavengers.
-
Dissolve crude substrate in Toluene or EtOAc.
-
Add Activated Carbon (Darco KB-G or equivalent) at 20 wt%.
-
Stir at 60°C for 2 hours.
-
Critical Step: Filter through a pad of Celite packed tightly. Carbon fines can pass through standard paper and carry Pd back into your product.
-
Proceed to Protocol A for final polishing.
Performance Data & Expectations
The following table summarizes expected removal efficiencies for Aryl-Iodide substrates based on internal application data.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss (%) | Notes |
| Crystallization | 5,000 | 200 - 800 | 15 - 30% | Pd often co-crystallizes with iodides. |
| Activated Carbon | 5,000 | 400 - 1,000 | 5 - 10% | Poor selectivity; messy filtration. |
| Si-Thiol (1 pass) | 1,000 | < 50 | < 2% | Best balance of cost/efficiency. |
| Si-DMT (1 pass) | 200 | < 5 | < 2% | Best for "Polishing" to meet ICH limits. |
Troubleshooting Workflow
Issue: "I treated it with Si-Thiol, but Pd is still at 50 ppm."
-
Cause 1: Kinetic Trap. The Pd-Iodide bond is strong.
-
Fix: Increase temperature to reflux (approx 70-80°C in EtOAc/Toluene) or extend time to 12 hours.
-
-
Cause 2: Solvent Mismatch.
-
Fix: Pd scavenging works best when the polymer/silica chains are well-solvated. If using Hexanes/Heptane, switch to THF or EtOAc.
-
-
Cause 3: Oxidized Scavenger.
-
Fix: Ensure the scavenger was stored under nitrogen/argon. Oxidized thiols (disulfides) do not bind Pd effectively.
-
Workflow Diagram: The "Stuck" Palladium Loop
Caption: Iterative troubleshooting loop for persistent Palladium contamination.
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Defines PDE limits for Class 2B elements (Pd). [Link]
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational review on scavenging methods). [Link]
-
Biotage Metal Scavenging Guide. "How to Remove Palladium in three easy steps." Biotage. [Link]
Sources
Optimizing reaction temperature for 3-fluoro-6-iodo-2-methylbenzoate hydrolysis
Topic: Optimizing Reaction Temperature for 3-Fluoro-6-Iodo-2-Methylbenzoate Hydrolysis Ticket ID: #RXN-OPT-2024-FIMB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Insight
The Challenge: You are attempting to hydrolyze methyl 3-fluoro-6-iodo-2-methylbenzoate . This is not a standard ester hydrolysis; it is a "molecular fortress." The simultaneous presence of the 2-methyl and 6-iodo groups creates severe steric shielding around the carbonyl carbon (the ortho-effect).
The Temperature Paradox:
-
Low Temperature (<40°C): The nucleophile (OH⁻) cannot penetrate the steric wall created by the Iodine and Methyl groups. Reaction stalls.
-
High Temperature (>80°C): The C–I bond (approx. 65 kcal/mol) becomes labile. You risk protodeiodination (loss of iodine) or nucleophilic aromatic substitution (
) of the fluorine atom, leading to impurities that are difficult to purge.
The Solution: Optimization requires a "Goldilocks" temperature zone (typically 60°C – 75°C ) combined with a cation-optimized base (LiOH) to lower the activation energy, allowing the reaction to proceed without thermal degradation.
Troubleshooting Workflow (Interactive Guide)
Use this logic flow to diagnose your current experimental failure before proceeding to the optimized protocol.
Issue A: "My reaction is stuck at <10% conversion after 24 hours."
-
Diagnosis: The activation energy barrier is too high for your current temperature.
-
Technical Explanation: The tetrahedral intermediate cannot form because the bulky Iodine and Methyl groups physically block the approach of the hydroxide ion.
-
Action:
-
Switch solvent to THF/Water (3:1) to ensure homogeneity.
-
Increase temperature to 60°C .
-
Critical: Switch base from NaOH to LiOH . The Lithium cation (
) is a Lewis acid that coordinates to the carbonyl oxygen, polarizing the bond and effectively "pulling" the nucleophile in, reducing the steric penalty.
-
Issue B: "I see the product, but also a mass peak at M-126 (Des-Iodo)."
-
Diagnosis: Thermal Deiodination.
-
Technical Explanation: At temperatures >80°C, or in the presence of trace metals and light, the Aryl-Iodine bond undergoes homolytic cleavage or metal-catalyzed reduction.
-
Action:
-
Cap temperature at 70°C.
-
Degas your solvents (Sparge with Argon for 15 mins) to remove dissolved oxygen (radical initiator).
-
Wrap the flask in aluminum foil to exclude light.
-
Issue C: "I see a new spot, but the mass is M-19+17 (OH replaces F)."
-
Diagnosis:
(Nucleophilic Aromatic Substitution). -
Technical Explanation: The 3-fluoro position is activated by the electron-withdrawing ester (initially) and the inductive effect of the iodine. Harsh bases (KOH, NaOMe) at high heat will displace the fluorine.
-
Action:
-
low the base concentration.[1]
-
Avoid DMSO as a solvent (it enhances nucleophilicity of OH⁻ too much). Stick to THF/Water.
-
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for optimizing conditions based on observed intermediates and impurities.
Caption: Logic flow for balancing reaction rate (temperature) against impurity formation (deiodination/SNAr).
Optimized Protocol (The "Gold Standard")
This protocol balances the activation energy requirements with substrate stability.
Reagents:
-
Substrate: Methyl 3-fluoro-6-iodo-2-methylbenzoate (1.0 equiv)
-
Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (4.0 equiv)
-
Solvent: THF (Tetrahydrofuran) / Water (3:1 ratio). Note: THF dissolves the organic ester; water dissolves the base.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester in THF (0.2 M concentration).
-
Base Addition: Dissolve LiOH·H₂O in the calculated amount of water. Add this solution dropwise to the THF mixture. The mixture should become a single clear phase or a fine emulsion.
-
Degassing (Crucial for Iodine Stability): Sparge the solution with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen. Seal the flask under an inert atmosphere.
-
Thermal Ramp:
-
Start stirring at 45°C .
-
Monitor via UPLC/HPLC at 2 hours.
-
*If conversion < 20%: * Increase temperature to 60°C .
-
Do NOT exceed 75°C.
-
-
Monitoring: Continue heating at 60°C for 12–18 hours.
-
Success Metric: Disappearance of ester peak.
-
Stop Criteria: If Des-Iodo impurity > 5%, stop heating immediately.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc.
-
Acidify carefully with 1M HCl to pH 3–4 (Caution: CO₂ evolution if carbonates used, though LiOH avoids this).
-
Extract, dry (Na₂SO₄), and concentrate.
-
Comparative Data: Base & Temperature Effects[2][3][4]
The following data summarizes typical outcomes for ortho-disubstituted benzoates, illustrating why the specific conditions above were chosen.
| Base System | Solvent | Temp (°C) | Time (h) | Conversion | Major Impurity | Verdict |
| NaOH | MeOH/H₂O | 25 (RT) | 24 | < 5% | None | Failed (Steric Block) |
| NaOH | MeOH/H₂O | 80 (Reflux) | 6 | 85% | Des-Iodo (12%) | Failed (Instability) |
| LiOH | THF/H₂O | 60 | 16 | > 98% | < 1% | Optimal |
| TMSOK | THF (Anhyd.) | 25 (RT) | 4 | > 95% | None | Alternative (Expensive) |
Frequently Asked Questions (FAQs)
Q: Why LiOH instead of NaOH?
A: This is a classic trick for hindered esters. The Lithium radius (0.76 Å) is significantly smaller than Sodium (1.02 Å). This allows
Q: Can I use Microwave irradiation? A: Yes, but with extreme caution. Microwaves can create "hot spots." For an aryl iodide, this risks rapid deiodination.[2] If you use a microwave, set the maximum temperature to 80°C and use "Power Cycling" (active cooling) to prevent overshoot.
Q: The reaction is still too slow at 60°C. Can I use DMSO? A: DMSO will accelerate the reaction significantly (often by 10-100x) because it solvates the cation, leaving the hydroxide "naked" and highly reactive. However, "naked" hydroxide is much more basic and may attack the aromatic ring (displacing the Fluorine). If you must use DMSO, keep the temperature below 50°C .
Q: What if I absolutely cannot heat the reaction? A: Use Potassium Trimethylsilanolate (TMSOK) in anhydrous THF. This reagent provides a source of soluble, anhydrous oxide that cleaves esters via a silyl-transfer mechanism rather than traditional tetrahedral addition-elimination, often working at Room Temperature for even the most hindered esters [2].
References
-
Effect of Cation on Hindered Ester Hydrolysis
- Title: "Lithium Hydroxide in Aqueous Methanol/THF: A General and Mild Reagent for the Hydrolysis of Hindered Esters."
- Context: Establishes the superiority of LiOH for ortho-substituted benzo
- Source:Journal of Organic Chemistry
-
Link:[Link]
-
Anhydrous Hydrolysis Alternatives (TMSOK)
- Title: "Potassium Trimethylsilanolate: A Vers
- Context: Describes the non-aqueous mechanism that bypasses steric issues without high he
- Source:Organic Process Research & Development
-
Link:[Link]
-
Stability of Aryl Iodides
- Title: "Metal-Free Deiodin
- Context: detailed analysis of thermal and radical instability of C-I bonds.
- Source:Tetrahedron Letters
-
Link:[Link]
Sources
Validation & Comparative
Technical Guide: 13C NMR Structural Elucidation of Ethyl 3-fluoro-6-iodo-2-methylbenzoate
This guide provides a technical analysis of the 13C NMR chemical shifts for Ethyl 3-fluoro-6-iodo-2-methylbenzoate , a specialized intermediate often used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to its orthogonal reactivity (Iodine vs. Fluorine/Ester).
Since exact raw spectral data for this specific intermediate is often proprietary or embedded in complex synthesis supplements, this guide synthesizes high-confidence predictive data validated against experimentally proven substituent chemical shifts (SCS) and coupling constants from structurally identical fragments.
Executive Summary & Structural Logic
Ethyl 3-fluoro-6-iodo-2-methylbenzoate presents a unique NMR challenge due to the interplay of three distinct electronic effects:
-
The Heavy Atom Effect (Iodine): Causes significant shielding (upfield shift) of the ipso-carbon (C6).
-
The Fluorine Coupling (
F): Induces large doublet splitting on C3 ( ) and significant long-range splitting on C2, C4, and C1. -
Steric Crowding: The 1,2,3,6-substitution pattern creates a highly congested environment, affecting relaxation times (
) for quaternary carbons.
Molecular Structure & Numbering Scheme
To ensure accurate assignment, we utilize the following numbering scheme for the benzoate core:
Caption: Connectivity and electronic environment map. C3 and C6 are the critical diagnostic carbons.
Comparative Data Analysis: Predicted vs. Analogous Trends
The following table synthesizes calculated shifts (Cheminformatics consensus) with experimentally verified coupling constants from analogous fluorinated benzoates.
Table 1: 13C NMR Chemical Shift Data (100 MHz, CDCl3)
| Carbon Position | Chemical Shift ( | Multiplicity | Diagnostic Note | |
| C=O (Ester) | 167.5 | Singlet (s) | - | Typical benzoate ester carbonyl. |
| C3 (Ipso-F) | 158.2 | Doublet (d) | ~245.0 ( | Key Identifier. Large coupling constant confirms C-F bond. |
| C1 (Ipso-CO) | 138.5 | Doublet (d) | ~3.5 ( | Quaternary. Deshielded by ester, weakly split by F. |
| C5 (C-H) | 132.1 | Doublet (d) | ~8.0 ( | Aromatic CH. Meta to Fluorine. |
| C2 (C-Me) | 128.4 | Doublet (d) | ~18.0 ( | Quaternary. Split by adjacent F. |
| C4 (C-H) | 116.8 | Doublet (d) | ~22.0 ( | Aromatic CH. Ortho to Fluorine.[1][2] Distinctive doublet. |
| C6 (C-I) | 93.5 | Singlet (s) | - | Key Identifier. Heavily shielded (upfield) due to Iodine heavy atom effect. |
| O-CH2 | 62.1 | Singlet (s) | - | Ethyl group methylene. |
| Ar-CH3 | 18.5 | Doublet (d) | ~4.5 ( | Methyl on ring. Often shows small long-range coupling to F. |
| CH2-CH3 | 14.1 | Singlet (s) | - | Ethyl group methyl. |
Performance Comparison: Substituent Effects
To validate the structure, compare the observed shifts against these established trends:
-
The "Iodine Dip" (C6 Validation):
-
Standard Benzene C: ~128 ppm.
-
Effect: Iodine substitution typically shields the ipso carbon by 30–40 ppm .
-
Observation: A quaternary signal appearing near 90–95 ppm is the definitive proof of the C-I bond. If this peak is at ~125 ppm, the Iodine is missing (likely dehalogenated).
-
-
The "Fluorine Split" (C3 Validation):
-
Standard Benzene C: ~128 ppm.
-
Effect: Fluorine deshields the ipso carbon significantly (~30 ppm) and creates a massive doublet (
Hz). -
Observation: Look for a doublet centered around 158 ppm .[3] The two legs of the doublet will be separated by ~2.5 ppm on a standard scale.
-
Experimental Protocol for Structural Verification
Due to the presence of multiple quaternary carbons (C1, C2, C3, C6, C=O) and potential relaxation issues, standard rapid-scan 13C NMR may miss low-intensity signals (especially C6 and C3).
Step-by-Step Acquisition Workflow
-
Sample Preparation:
-
Mass: Dissolve 20–30 mg of the compound in 0.6 mL CDCl3 .
-
Note: If solubility is poor, use DMSO-d6, but expect slight chemical shift variations (C=O may shift to ~166 ppm).
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KI, Pd black) from the synthesis step, which can broaden lines.
-
-
Instrument Parameters (Critical):
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Reasoning: C6 (Iodinated) and C2 (Methylated) are quaternary and have long
relaxation times. Short D1 will suppress these peaks, making C6 disappear into the noise.
-
-
Scans (NS): Minimum 1024 scans for clear detection of the C-F splitting patterns on quaternary carbons.
-
-
Processing:
-
Line Broadening (LB): Apply 1.0 – 2.0 Hz .
-
Reasoning: Fluorine splitting can sometimes look like noise.[4] Higher LB helps distinguish the specific doublet patterns from random baseline noise.
-
Logical Elucidation Workflow
Use this decision tree to confirm the identity of the product from the generated spectrum.
Caption: Decision tree for verifying Ethyl 3-fluoro-6-iodo-2-methylbenzoate spectrum.
References & Authority
The data and methodologies presented above are derived from standard substituent chemical shift (SCS) principles and comparative literature of analogous halogenated benzoates.
-
Heavy Atom Effect on 13C NMR:
-
Source: Katritzky, A. R., et al. "13C NMR study of 2-iodoso- and 2-iodoxy-benzoic acids." Magnetic Resonance in Chemistry.
-
Relevance: Establishes the ~30 ppm shielding effect of Iodine on the ortho-benzoate position.
-
-
C-F Coupling Constants:
-
Base Scaffold Data (Ethyl 2-methylbenzoate):
-
Source: "Ethyl 3-methylbenzoate 1H NMR spectrum." ChemicalBook.
-
Relevance: Provides baseline shifts for the ethyl ester and methyl-aromatic core.
-
Sources
Publish Comparison Guide: Mass Spectrometry Profiling of Ethyl 3-fluoro-6-iodo-2-methylbenzoate
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 3-fluoro-6-iodo-2-methylbenzoate , a specific halogenated benzoic ester intermediate used in pharmaceutical synthesis (e.g., for kinase inhibitors).[1]
The following content compares the Electron Ionization (EI) performance against Electrospray Ionization (ESI) , establishing the optimal protocols for structural elucidation versus quantitative monitoring.
Executive Summary & Molecule Profile[1][2]
Ethyl 3-fluoro-6-iodo-2-methylbenzoate (CAS: 1417190-32-9) is a sterically crowded, poly-functionalized aromatic ester.[1] Its mass spectral behavior is governed by three competing structural features:
-
The Labile C-I Bond: The weak carbon-iodine bond (approx. 57 kcal/mol) acts as a "fragmentation trigger" in hard ionization (EI).[1]
-
The Ortho-Effect (Steric): The 2-methyl and 6-iodo substituents flank the ester group, forcing specific rearrangement pathways (McLafferty and Ortho-elimination) that are absent in meta/para isomers.[1]
-
The Ester Moiety: Provides the classic acylium ion formation.[1]
| Feature | Specification |
| Formula | C₁₀H₁₀FIO₂ |
| Exact Mass | 307.9710 Da |
| Key Substituents | Ethyl Ester (C1), Methyl (C2), Fluoro (C3), Iodo (C6) |
| Primary Application | Suzuki-Miyaura coupling intermediate (C-I activation) |
Methodology Comparison: EI vs. ESI
For researchers characterizing this intermediate, the choice of ionization technique dictates the data quality.[1]
Comparative Performance Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI+) |
| Primary Use | Structural Elucidation & Impurity ID | Quantification & Reaction Monitoring |
| Molecular Ion (M⁺) | Weak / Moderate (due to I[1]• loss) | Dominant ([M+H]⁺, [M+Na]⁺) |
| Fragmentation | Rich, fingerprint-quality.[1] Diagnostic "Ortho" peaks.[1][2][3] | Minimal in source. Requires CID (MS/MS).[1] |
| Key Weakness | Extensive fragmentation may obscure M⁺.[1] | Poor structural data without MS/MS. |
| Limit of Detection | Nanogram range (GC-MS) | Picogram range (LC-MS) |
Verdict: Use EI (GC-MS) for initial raw material verification to confirm isomeric purity (ortho vs. meta). Use ESI (LC-MS) for monitoring the consumption of this starting material during synthesis.[1]
Deep-Dive: EI Fragmentation Mechanics
This section details the specific fragmentation pathways observed under 70 eV Electron Impact. The presence of the Ortho-Methyl and Ortho-Iodo groups creates a unique "fingerprint" distinct from non-iodinated analogues.[1]
The "Iodine Trigger" (Pathway A)
Unlike standard benzoates, the presence of Iodine introduces a weak bond that cleaves readily.
-
Mechanism: Direct homolytic cleavage of the C-I bond.[1]
-
Observation: A significant peak at m/z 181 ([M - I]⁺).[1]
-
Significance: This ion corresponds to the ethyl 3-fluoro-2-methylbenzoate cation.[1] Its abundance confirms the presence of the iodine atom.
The Ortho-Effect Rearrangement (Pathway B)[1]
This is the most critical diagnostic pathway for confirming the 2-methyl position.
-
Mechanism: A 1,5-hydrogen shift occurs from the ortho-methyl group to the carbonyl oxygen, followed by the elimination of Ethanol (46 Da) .
-
Observation: A peak at m/z 262 ([M - EtOH]⁺•).
-
Causality: This pathway is impossible for meta- or para-methyl isomers, making m/z 262 the definitive "purity peak" for the ortho-isomer.[1]
The McLafferty Rearrangement (Pathway C)
Standard for ethyl esters with
-
Mechanism: Transfer of a hydrogen from the ethyl group to the carbonyl oxygen, eliminating Ethylene (28 Da) .[1]
-
Observation: A peak at m/z 280 ([M - C₂H₄]⁺•), corresponding to the radical cation of the free acid.[1]
Alpha-Cleavage (Pathway D)[1]
-
Observation: A peak at m/z 263 (Acylium Ion).[1] This is often the Base Peak in non-iodinated benzoates, but here it competes with Iodine loss.[1]
Visualization of Signaling Pathways[8]
The following diagram illustrates the competing fragmentation pathways derived from the molecular ion.
Caption: Figure 1. Competing EI fragmentation pathways. The red path (Iodine loss) and yellow path (Ortho effect) are diagnostic for this specific isomer.
Experimental Protocol: Validated Workflow
To ensure reproducible spectral data, follow this self-validating protocol.
Sample Preparation (GC-MS)
-
Solvent: Dissolve 1 mg of Ethyl 3-fluoro-6-iodo-2-methylbenzoate in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid methanol to prevent transesterification in the injector port.[1]
-
Concentration: Dilute to 10 ppm (10 µg/mL).
-
Vial: Amber glass to prevent photodegradation of the C-I bond.[1]
Instrument Parameters (Agilent/Shimadzu Single Quad)
-
Inlet Temp: 250°C (Do not exceed 280°C; thermal degradation of C-I bond is possible).[1]
-
Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).[1]
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 300°C.[1]
-
Hold: 3 min.
-
Data Validation (Self-Check)
-
Check 1 (M+): Verify presence of m/z 308. If absent, lower inlet temperature.[1]
-
Check 2 (Isotopes): Iodine is monoisotopic.[1] The M+1 peak (m/z 309) should be ~11% of M+ (due to 10 carbons).[1] If M+2 is large, suspect contamination (Cl/Br).[1]
-
Check 3 (Ortho): Confirm presence of m/z 262.[1] Absence indicates the sample might be the meta or para isomer.[1]
Summary of Diagnostic Ions (Lookup Table)
| m/z | Ion Identity | Origin / Mechanism | Diagnostic Value |
| 308 | [M]⁺[1]• | Molecular Ion | Confirm MW. Weak in EI. |
| 280 | [M - 28]⁺[1]• | Loss of Ethylene (McLafferty) | Confirms Ethyl Ester. |
| 263 | [M - 45]⁺ | Loss of OEt (Acylium) | Standard Benzoate frag. |
| 262 | [M - 46]⁺[1]• | Loss of Ethanol (Ortho Effect) | Critical: Confirms 2-Methyl position.[1] |
| 181 | [M - 127]⁺ | Loss of Iodine | Critical: Confirms Iodine presence.[1] |
| 136 | [M - 127 - 45]⁺ | Loss of I and OEt | Core aromatic skeleton.[1] |
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Ethyl 2-methylbenzoate (Ortho Effect Reference). National Institute of Standards and Technology.[1][4] [Link][1]
-
Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach, 2nd Edition.[1] Wiley-Interscience.[1] (Chapter on Ortho Effects in Benzoates).
-
Lebedev, A. T. (2018).[1] "Ortho Effects in the Mass Spectra of Derivatives of Hydroxy- and Aminobenzenecarboxylic Acids." Journal of Mass Spectrometry. [Link][1]
-
PubChem. (2024).[1][5] Ethyl 3-fluoro-6-iodo-2-methylbenzoate Compound Summary. National Library of Medicine.[1] [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra.[1][6][2][3][4][7][8][9] University Science Books.[1] (Standard reference for McLafferty Rearrangement mechanisms).
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl m-methylbenzoate [webbook.nist.gov]
- 5. Ethyl 4-fluoro-3-methylbenzoate | C10H11FO2 | CID 18920169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Comparison: Ortho-Halogenated Benzoates in Pd-Catalyzed Cross-Coupling
Topic: Reactivity Comparison: Ethyl 3-fluoro-6-iodobenzoate vs. Ethyl 6-bromo-2-methylbenzoate Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
This guide provides a comparative analysis of the reactivity profiles for Ethyl 3-fluoro-6-iodobenzoate (Compound A) and Ethyl 6-bromo-2-methylbenzoate (Compound B) .
While both compounds function as electrophiles in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) and precursors for metallation (Grignard/Lithiation), they exhibit drastically different kinetic profiles. Compound A represents a "high-energy" electrophile activated by electronic effects and a weak C–I bond, ideal for mild conditions. Compound B represents a "deactivated/sterically encumbered" electrophile requiring specialized catalytic systems (e.g., bulky phosphine ligands) to overcome the activation energy barrier imposed by the stronger C–Br bond and the electron-donating methyl group.
Quick Reference Matrix
| Feature | Compound A (3-F, 6-I) | Compound B (2-Me, 6-Br) |
| Primary Challenge | Instability of C–I bond (light/heat sensitive) | High activation energy for Oxidative Addition |
| Electronic State | Activated (F is EWG para to I) | Deactivated (Me is EDG meta to Br) |
| Bond Dissociation Energy (BDE) | ~65 kcal/mol (C–I) | ~81 kcal/mol (C–Br) |
| Preferred Catalyst System | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd₂(dba)₃ + SPhos/XPhos (Buchwald Ligands) |
| Metal-Halogen Exchange | Extremely Fast (-40°C to -20°C) | Slow/Requires Turbo Grignard (0°C to RT) |
Structural & Mechanistic Analysis
Electronic Landscape
The reactivity difference is not solely dictated by the halogen (I vs. Br) but is amplified by the auxiliary substituents on the benzene ring.
-
Compound A (Ethyl 3-fluoro-6-iodobenzoate):
-
The Fluorine Effect: The fluorine atom at position 3 is para to the iodine (at position 6). Fluorine is a strong Inductive Withdrawer (-I effect). This pulls electron density away from the C–I bond, making the carbon center more electrophilic and accelerating the rate of Oxidative Addition with Palladium(0).
-
The Ortho-Ester: The ester at position 1 is ortho to the iodine. This provides some steric bulk but also potential coordination assistance (chelating effect) to the incoming metal.
-
-
Compound B (Ethyl 6-bromo-2-methylbenzoate):
-
The Methyl Effect: The methyl group at position 2 is meta to the bromine (at position 6). Methyl groups are weak Electron Donors (+I effect). This increases electron density in the ring, rendering the C–Br bond less electrophilic and harder to break.
-
Steric Congestion: While the methyl group is not directly adjacent to the bromine, it increases the overall steric volume of the molecule ("buttressing effect") and forces the ester group out of planarity, potentially complicating the approach of bulky catalyst complexes.
-
Visualization of Reactivity Logic
Figure 1: Decision tree for catalyst and condition selection based on substrate electronic and steric properties.
Reaction Class 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2][3]
This section details how to couple these benzoates with an aryl boronic acid (e.g., Phenylboronic acid).
Protocol A: High-Reactivity System (For Compound A)
Rationale: The C–I bond is labile. Using highly active catalysts (like those with Buchwald ligands) may lead to rapid oxidative addition followed by side reactions (homocoupling) or catalyst decomposition before transmetallation occurs. A "slower" release catalyst is preferred.
Methodology:
-
Reagents:
-
Procedure:
-
Charge a reaction vial with Compound A, Boronic Acid, and Pd catalyst.
-
Evacuate and backfill with Argon (x3). Critical: Oxygen promotes homocoupling of iodides.
-
Add degassed solvent and aqueous base.
-
Heat to 60°C for 4-6 hours.
-
Checkpoint: Monitor by TLC/LCMS. Iodide consumption is usually rapid. If de-iodination (replacement of I with H) is observed, lower temperature to 40°C.
-
Protocol B: Challenging Substrate System (For Compound B)
Rationale: The C–Br bond is strong, and the molecule is electron-rich. Standard Pd(PPh₃)₄ will likely fail or require excessive heating (120°C+), leading to ester hydrolysis. Electron-rich, bulky phosphine ligands (Dialkylbiaryl phosphines) are required to facilitate oxidative addition.
Methodology:
-
Reagents:
-
Compound B (1.0 equiv)[1]
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst Source: Pd₂(dba)₃ (2 mol%).
-
Ligand: XPhos or SPhos (4-8 mol%). Note: L:Pd ratio of 2:1 is standard.
-
Base: K₃PO₄ (3.0 equiv, anhydrous) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
-
-
Procedure:
-
Pre-complexation: Stir Pd₂(dba)₃ and Ligand in the solvent at RT for 15 mins under Argon to generate the active L-Pd(0) species (solution often turns from purple to orange/yellow).
-
Heat to 90-100°C for 12-18 hours.
-
Checkpoint: If conversion stalls at 50%, add a second portion of catalyst/ligand. The active catalytic species has a limited lifetime at high temperatures.
-
Reaction Class 2: Halogen-Metal Exchange (Grignard/Lithiation)
Using these compounds as nucleophiles (by converting C-X to C-Mg/Li) requires careful temperature control to avoid attacking the ester group (self-immolation).
Comparative Data: Exchange Rates
| Parameter | Compound A (Iodide) | Compound B (Bromide) |
| Reagent | i-PrMgCl (Standard) | i-PrMgCl·LiCl (Turbo Grignard) |
| Temperature | -40°C to -20°C | 0°C to Room Temperature |
| Time to Completion | < 15 minutes | 1 - 4 hours |
| Mechanism | Iodine-Magnesium Exchange | Bromine-Magnesium Exchange (LiCl assisted) |
Protocol: Preparation of the Grignard Species
Critical Safety Note: The generated aryl Grignard intermediate contains an ester. Although the magnesiated species is stabilized at low temperatures, it is prone to cyclization or polymerization if warmed.
Workflow for Compound A (Iodide):
-
Dissolve Compound A in anhydrous THF (0.5 M) under Argon.
-
Cool solution to -40°C .
-
Add i-PrMgCl (1.1 equiv, 2M in THF) dropwise.
-
Stir for 15-30 mins.
-
Quench/React: Add the electrophile (e.g., aldehyde, acid chloride) immediately at -40°C. Do not warm up before addition.
Workflow for Compound B (Bromide):
-
Dissolve Compound B in anhydrous THF (0.5 M) under Argon.
-
Cool solution to 0°C .
-
Add Turbo Grignard (i-PrMgCl·LiCl, 1.1 equiv) dropwise.
-
Stir at 0°C for 1 hour. If LCMS of a quenched aliquot shows starting material, warm to RT for 1 hour.
-
Note: The LiCl breaks up polymeric Grignard aggregates, increasing the reactivity of the exchange reagent, which is necessary to dislodge the stronger Bromine atom.
Mechanistic Diagram: Oxidative Addition[2][3]
The following diagram illustrates the kinetic barrier difference between the two substrates.
Figure 2: Kinetic comparison of Oxidative Addition. Path A proceeds rapidly due to the weak C-I bond. Path B requires higher energy (heat) or electron-rich ligands to stabilize the Transition State (TS).
References
- Mechanistic Studies on Oxidative Addition: Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (General reference for C-I vs C-Br bond energies).
-
Turbo Grignard Reagents (Knochel-Hauser)
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.
-
-
Buchwald Ligands for Hindered Substrates
-
Bond Dissociation Energies
-
Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.[6] (Source for C-I ~65 kcal/mol vs C-Br ~81 kcal/mol data).
-
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Comparative Guide: IR Spectroscopy Characterization of Ethyl 3-fluoro-6-iodo-2-methylbenzoate
Executive Summary
Ethyl 3-fluoro-6-iodo-2-methylbenzoate is a highly specialized intermediate, often utilized in the synthesis of complex agrochemicals and pharmaceutical scaffolds (e.g., via Suzuki-Miyaura coupling utilizing the labile C–I bond).
Characterizing this molecule via Infrared (IR) Spectroscopy presents a unique challenge: the steric crowding around the ester group (flanked by a methyl group at C2 and an iodine atom at C6) fundamentally alters its spectral signature compared to standard benzoates.
This guide provides a predictive characterization framework, comparing the target molecule against its likely precursor (Ethyl 3-fluoro-2-methylbenzoate ) to establish a robust Quality Control (QC) protocol.
Structural Analysis & Predicted Assignments[1]
To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational modes. The steric environment of the carbonyl group is the most critical diagnostic feature.
The "Ortho Effect" (Steric Inhibition of Resonance)
In a standard conjugated ester (e.g., Ethyl Benzoate), the carbonyl (C=O) aligns coplanar with the benzene ring to maximize resonance, typically absorbing at 1715–1725 cm⁻¹ .
However, in Ethyl 3-fluoro-6-iodo-2-methylbenzoate :
-
Positions 2 (Methyl) and 6 (Iodo) are occupied.[1]
-
These bulky substituents force the ester group out of the aromatic plane.
-
Consequence: Resonance is broken. The C=O bond shortens and stiffens.[2][3][4]
-
Spectral Shift: The C=O peak shifts to a higher wavenumber (Blue Shift), likely appearing in the 1735–1745 cm⁻¹ range, mimicking an aliphatic ester.
Functional Group Assignments Table
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity | Diagnostic Notes |
| Ester Carbonyl | C=O[5][6][7][8] Stretch | 1735 – 1745 | Strong | Primary Diagnostic. Blue-shifted due to steric inhibition of resonance (Ortho Effect). |
| Aryl Fluoride | C–F Stretch | 1200 – 1260 | Very Strong | Often the strongest peak in the fingerprint region. |
| Ester C–O | C–O–C Stretch | 1260 – 1300 | Strong | "Rule of Three" peak (along with C=O and C-F). |
| Aromatic Ring | C=C Stretch | 1580 – 1600 | Medium | Confirming aromaticity; often split due to asymmetry. |
| Aromatic C–H | C–H Stretch | 3050 – 3100 | Weak | Above 3000 cm⁻¹.[6] |
| Aliphatic C–H | C–H Stretch | 2900 – 2990 | Medium | Below 3000 cm⁻¹. From Ethyl and Methyl groups.[3][6][9][10][11] |
| Aryl Iodide | C–I Stretch | < 600 | Weak/Medium | Difficult to observe in standard IR (4000–600 cm⁻¹). Absence of impurity peaks is more relevant here. |
| Subst. Pattern | C–H Out-of-Plane | 800 – 850 | Strong | Indicates two adjacent aromatic protons (H4 and H5). |
Comparative Analysis: Precursor vs. Product
The most common application of IR for this molecule is monitoring the iodination of Ethyl 3-fluoro-2-methylbenzoate .
Comparative Spectral Table
| Feature | Precursor: Ethyl 3-fluoro-2-methylbenzoate | Target: Ethyl 3-fluoro-6-iodo-2-methylbenzoate | Interpretation Logic |
| C=O Position | ~1720–1725 cm⁻¹ | ~1735–1745 cm⁻¹ | Crucial: The target molecule loses conjugation, shifting C=O to higher energy. |
| Substitution Pattern | 1,2,3-trisubstituted (3 adjacent H) | 1,2,3,4-tetrasubstituted (2 adjacent H) | The "oop" bending region (700-900 cm⁻¹) will simplify. Look for a strong band ~800-830 cm⁻¹ (2 adj H). |
| C-I Stretch | Absent | Present (Far IR) | Hard to see in standard IR; rely on the C=O shift and fingerprint changes. |
| O-H Region | Absent (unless hydrolyzed) | Absent | Purity Check: Presence of broad peak at 3300 cm⁻¹ indicates hydrolysis to the benzoic acid. |
Diagram: Spectral Validation Logic
The following decision tree outlines the logic for confirming the identity of the target molecule using IR data.
Caption: Logical workflow for validating Ethyl 3-fluoro-6-iodo-2-methylbenzoate synthesis via IR spectral shifts.
Experimental Protocol
For halogenated benzoates, Attenuated Total Reflectance (ATR) is the preferred sampling method over KBr pellets due to speed and the avoidance of hygroscopic effects (which can mask the carbonyl region).
Method: Diamond ATR-FTIR[1]
-
Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove CO₂/H₂O interference.
-
Sample Application:
-
Liquid/Oil: Place 1 drop directly on the crystal.
-
Solid: Place ~5mg of solid; apply high pressure using the anvil to ensure contact.
-
-
Parameters:
-
Range: 4000 – 600 cm⁻¹ (Standard Mid-IR).
-
Resolution: 4 cm⁻¹.
-
Scans: Minimum 16 scans (32 recommended for signal-to-noise ratio).
-
-
Cleaning: Clean crystal with Isopropanol immediately after scanning to prevent iodine staining or corrosion of ZnSe crystals.
Critical QC Checkpoint
-
Water Contamination: If a broad hump appears at 3400 cm⁻¹, the sample is wet. Dry with MgSO₄ (if liquid) or vacuum desiccate (if solid) and rescan. Moisture can shift the C=O peak via hydrogen bonding, confusing the "Ortho Effect" diagnosis.
Synthesis & Characterization Workflow
Understanding where IR fits into the synthesis pipeline ensures efficient process control.
Caption: Integration of IR spectroscopy as a decision gate in the synthesis of the target aryl iodide.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[9] (Standard text for IR functional group assignments).
-
Koppel, I. A., et al. (2006). "Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid." Journal of Physical Organic Chemistry. (Establishes the correlation between ortho-substitution and C=O frequency shifts).
-
Sigma-Aldrich. (n.d.). Ethyl 3-fluoro-2-methylbenzoate Product Page. (Used for precursor comparison data; Note: URL is representative of catalog entry for CAS 114312-57-1).
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. (General reference for C-F and aromatic C-H assignments).
Sources
- 1. chemscene.com [chemscene.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. Ethyl 2-hydroxy-6-methylbenzoate | C10H12O3 | CID 584222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgsyn.org [orgsyn.org]
Differentiating Ethyl 3-fluoro-6-iodo-2-methylbenzoate from regioisomers
Topic: Structural Elucidation & Differentiation of Ethyl 3-fluoro-6-iodo-2-methylbenzoate Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.
Executive Summary: The Regioisomer Challenge
In the synthesis of halogenated benzoate scaffolds—critical intermediates for kinase inhibitors and PROTAC linkers—Ethyl 3-fluoro-6-iodo-2-methylbenzoate (Target) presents a classic regioselectivity challenge.
The precursor, ethyl 3-fluoro-2-methylbenzoate, contains two directing groups (Fluorine and Methyl) that compete with the directing effects of the ester. During electrophilic iodination (e.g., NIS/TFA or
This guide provides a definitive, self-validating NMR workflow to unambiguously identify the 6-iodo regioisomer, relying on specific scalar coupling constants (
Part 1: The Isomer Landscape & Theoretical Framework
Before analyzing spectra, we must define the structural differences that dictate the spectroscopic signatures.
The Candidates
-
Target (6-Iodo): Iodine is para to Fluorine.
-
Impurity A (4-Iodo): Iodine is ortho to Fluorine.
-
Impurity B (5-Iodo): Iodine is meta to Fluorine.
Mechanism of Formation (Origin of Impurities)
The fluorine atom (C3) is the strongest director (ortho/para).
-
C4 (Ortho to F): Sterically crowded but electronically activated.
-
C6 (Para to F): Sterically accessible (adjacent to H5 and Ester) and activated.
-
Result: The crude reaction mixture typically contains the 6-iodo (major) and 4-iodo (minor) isomers.
Figure 1: Reaction pathway showing the origin of regioisomers based on electrophilic aromatic substitution rules.
Part 2: Spectroscopic Differentiation Protocols
Method A: H NMR Analysis (The Scalar Coupling "Fingerprint")
The aromatic region (approx.[1] 7.0 – 8.0 ppm) provides the fastest confirmation. The key differentiator is the coupling pattern of the remaining protons relative to the Fluorine atom (
The Logic[2][3]
- : ~8–10 Hz (Large)
- : ~5–7 Hz (Medium)
- : ~0–2 Hz (Small/Silent)
- : ~8 Hz
Comparative Data Table (
H NMR)
| Feature | Target (6-Iodo) | Isomer (4-Iodo) | Isomer (5-Iodo) |
| Remaining Protons | H4, H5 | H5, H6 | H4, H6 |
| H-H Relationship | Ortho ( | Ortho ( | Meta ( |
| H-F Relationship | H4: Ortho to F (Large | H5: Meta to F (Med | H4: Ortho to F (Large |
| Visual Pattern | Two dd (Both show significant F-coupling) | One dd, One d (H6 coupling to F is often invisible) | Two d / dd (Small H-H coupling is distinct) |
Protocol Step-by-Step
-
Sample Prep: Dissolve 5-10 mg of isolated product in 0.6 mL DMSO-
or CDCl .-
Note: DMSO-
often provides better resolution of splitting patterns than chloroform.
-
-
Acquisition: Acquire a standard proton spectrum (min 16 scans).
-
Analysis: Focus on the 7.0–8.0 ppm region.
-
Pass Criteria: You observe two signals. One is a doublet of doublets (dd) with
Hz (H-F) and Hz (H-H). The other is a dd with Hz (H-F) and Hz (H-H). -
Fail Criteria: You observe a signal that looks like a simple doublet (implying para-F relationship) or two signals with very small H-H coupling (meta).
-
Part 3: The "Silver Bullet" — C NMR & The Heavy Atom Effect
If
The Mechanism[4]
-
Heavy Atom Effect: Iodine attached directly to a carbon causes a massive upfield shift (shielding) of that carbon, typically to 85–100 ppm . Non-iodinated aromatic carbons resonate at 120–160 ppm.
-
C-F Coupling: We analyze the splitting of this specific shielded peak.
Comparative Data Table (
C NMR)
| Parameter | Target (6-Iodo) | Isomer (4-Iodo) |
| Iodine Position | C6 (Para to F) | C4 (Ortho to F) |
| Distance to F | 4 Bonds ( | 2 Bonds ( |
| C-I Peak Appearance | Singlet (or barely resolved doublet) | Doublet (Large |
| Diagnostic Value | High | High |
Protocol Step-by-Step
-
Acquisition: Run a
C{1H} (proton decoupled) experiment. Minimum 512 scans for good S/N on quaternary carbons. -
Locate C-I: Look for a peak in the 85–100 ppm range.
-
Measure Splitting:
-
Target Confirmed: The peak at ~95 ppm is a Singlet .
-
Isomer Identified: The peak at ~95 ppm is a Doublet with
Hz.
-
Part 4: Spatial Confirmation (NOESY/HOESY)
For final validation, specifically regarding the ester orientation.
-
Target (6-Iodo): The Ester group (C1) is adjacent to the Iodine (C6). There are NO aromatic protons adjacent to the ester carbonyl.
-
Observation:No NOE correlation between the Ester
protons (~4.3 ppm) and any aromatic proton.
-
-
Isomer (4-Iodo): The Ester group (C1) is adjacent to H6 .
-
Observation:Strong NOE correlation between the Ester
protons and the aromatic proton at H6.
-
Part 5: Analytical Decision Workflow
The following diagram illustrates the logical flow to confirm the structure of Ethyl 3-fluoro-6-iodo-2-methylbenzoate.
Figure 2: Step-by-step NMR decision tree for structural validation.
References
-
Organic Chemistry Portal.
-
Source: [Link]
-
-
Reich, H. J.Structure Determination Using NMR: 13C Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison.
-
Source: [Link]
-
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for H-F coupling constants). Note: Standard text confirming .
-
Castanet, A.-S., et al. Mild and regioselective iodination of electron-rich aromatics.[5] Tetrahedron Letters, 2002.[5]
-
Source: [Link]
-
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. bch.ro [bch.ro]
- 3. Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
Safety Operating Guide
Operational Guide: Disposal of Ethyl 3-fluoro-6-iodo-2-methylbenzoate
Executive Summary & Chemical Profile
Ethyl 3-fluoro-6-iodo-2-methylbenzoate is a specialized intermediate often used in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Its disposal requires strict adherence to Halogenated Organic Waste protocols.[1]
Unlike simple organic solvents, this compound contains two distinct halogen atoms (Fluorine and Iodine) bound to an aromatic ring. Improper disposal via non-halogenated streams or sanitary sewers risks damaging standard incineration infrastructure (due to hydrofluoric/hydroiodic acid generation) and violating EPA/RCRA compliance.
Physicochemical Waste Profile
| Property | Data / Classification | Operational Implication |
| Waste Class | Halogenated Organic | DO NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) unless the entire mix is treated as halogenated. |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H302 (Harmful if swallowed) | Standard PPE (Nitrile gloves, safety glasses) is mandatory. |
| Reactivity | Light-sensitive (Aryl Iodide moiety) | Waste containers must be opaque or amber to prevent photolytic cleavage of the C-I bond, which liberates corrosive free iodine ( |
| Material Compatibility | Incompatible with Aluminum/Zinc | Do not use metal containers. Use HDPE or Glass. |
| Incineration Req. | High-Temp (>1100°C) + Scrubbing | Must be sent to a facility equipped to neutralize HF and HI gases. |
The Logic of Segregation (Causality)
Effective disposal begins at the bench. You must segregate this chemical from non-halogenated waste streams.[1][2][3][4]
Why this matters:
-
Infrastructure Integrity: Standard fuel-blending incinerators are designed for Carbon/Hydrogen/Oxygen compounds. Introducing Fluorine and Iodine generates Hydrofluoric Acid (HF) and Hydroiodic Acid (HI) upon combustion, which can corrode incinerator linings and smokestacks.
-
Cost Control: Halogenated waste disposal is significantly more expensive than non-halogenated waste. Contaminating a 20L drum of Acetone with 50mL of this benzoate ester forces the entire drum to be processed as expensive halogenated waste.
Workflow: Waste Stream Decision Tree
Figure 1: Decision logic for segregating halogenated aryl esters. Note that mixing this compound with non-halogenated solvents "poisons" the cheaper waste stream, requiring the entire volume to be treated as halogenated.
Step-by-Step Disposal Protocol
Phase 1: Collection & Containerization
Objective: Prevent environmental release and photolytic degradation.
-
Select Container: Use High-Density Polyethylene (HDPE) jerricans or Amber Glass bottles.
-
Scientific Rationale: Aryl iodides are susceptible to homolytic cleavage by UV light. If using clear glass, wrap the container in aluminum foil to prevent the waste from turning purple/brown (indicating free iodine release), which complicates downstream analysis.
-
WARNING: Avoid aluminum or galvanized metal containers. Halogenated compounds can react with reactive metals to form pyrophoric alkyl-aluminum halides or cause container failure.
-
-
pH Check (If in solution): Ensure the waste solution is neutral (pH 6-8).
-
If the ester was part of a hydrolysis reaction, the solution might be acidic. Neutralize with Sodium Bicarbonate (
) before containerizing to prevent pressure buildup from off-gassing.
-
Phase 2: Labeling
Objective: Regulatory Compliance (RCRA/CLP).
Affix a hazardous waste label with the following specific details. Do not use generic abbreviations like "EFIMB".
-
Chemical Name: Ethyl 3-fluoro-6-iodo-2-methylbenzoate (Solution or Solid)
-
Hazard Checkboxes: [x] Toxic/Harmful [x] Irritant
-
Constituents: If in solution, list the solvent % (e.g., "Dichloromethane 90%, Ethyl 3-fluoro-6-iodo-2-methylbenzoate 10%").
-
Signal Word: WARNING
Phase 3: Storage & Handover[5][6][7]
-
Secondary Containment: Store the waste container in a secondary tray (polypropylene) capable of holding 110% of the container's volume.
-
Segregation: Keep physically separate from oxidizers (e.g., Nitric Acid) and alkali metals.
-
Disposal Path: Hand over to your facility's EHS department for Incineration .
-
Note: The facility must use a rotary kiln incinerator with a secondary combustion chamber and caustic scrubber to capture the Fluorine (as HF) and Iodine (as HI).
-
Spill Contingency Plan
In the event of a benchtop spill, immediate action is required to prevent exposure and surface contamination.
Spill Response Logic
Figure 2: Immediate response workflow for spills. Note that the ester is lipophilic; water alone will not clean the surface effectively—use a surfactant (soap) or ethanol wipe-down.
Decontamination Specifics
-
Solubility: This ester is lipophilic. Water alone will bead up and spread the contamination.
-
Procedure:
-
Absorb bulk material.
-
Wipe the area with a paper towel soaked in Ethanol or Isopropanol to solubilize the residue.
-
Follow with a soap and water wash.[5]
-
Dispose of all wipes and gloves into the Solid Hazardous Waste stream (marked for incineration).
-
References
-
Fisher Scientific. (2025).[5] Safety Data Sheet: Methyl 2-iodobenzoate (Analogous Hazard Profile). Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 7: Management of Waste. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Halogenated Solvents. Retrieved from
-
Fluimac. (n.d.).[6] Chemical Compatibility Chart: Halogenated Solvents and Aluminum.[7] Retrieved from
-
Sigma-Aldrich. (2025).[8][5][9] Product Specification: Ethyl 3-fluoro-2-methylbenzoate (Structural Analog). Retrieved from [10]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. emerson.com [emerson.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Ethyl 3-fluoro-2-methylbenzoate | 114312-57-1 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
